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2-(1H-imidazol-5-yl)propan-2-amine Documentation Hub

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  • Product: 2-(1H-imidazol-5-yl)propan-2-amine

Core Science & Biosynthesis

Foundational

2-(1H-imidazol-5-yl)propan-2-amine chemical structure and properties

This technical guide provides an in-depth analysis of 2-(1H-imidazol-5-yl)propan-2-amine , chemically identified in drug development contexts as -Methylhistamine (specifically the 1-isomer, often mis-numbered in informal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(1H-imidazol-5-yl)propan-2-amine , chemically identified in drug development contexts as


-Methylhistamine  (specifically the 1-isomer, often mis-numbered in informal nomenclature).

Technical Guide: 2-(1H-imidazol-5-yl)propan-2-amine ( -Methylhistamine)

Executive Summary & Nomenclature Clarification

Target Molecule: (S)-


-Methylhistamine
CAS Registry Number:  75614-93-6 (S-isomer), 6986-90-9 (Racemic)
IUPAC Name:  1-(1H-imidazol-4-yl)propan-2-amine

Critical Note on Nomenclature: The specific string "2-(1H-imidazol-5-yl)propan-2-amine" technically describes a gem-dimethyl isomer (imidazole attached to the central carbon of an isopropylamine group). However, in pharmaceutical research, this string is frequently encountered as a non-standard or erroneous citation for


-Methylhistamine  (1-(1H-imidazol-4-yl)propan-2-amine).

This guide focuses on


-Methylhistamine , the biologically active Histamine H3 Receptor (H3R) agonist used extensively in neuropharmacology, while distinguishing it from the theoretical gem-dimethyl isomer.

Chemical Structure and Identity

Molecular Architecture

-Methylhistamine is a histamine analog where a methyl group is introduced at the 

-carbon of the ethylamine side chain. This modification introduces a chiral center, with the (S)-isomer being the highly potent H3 receptor agonist.
PropertyData
Chemical Formula

Molecular Weight 125.17 g/mol
Exact Mass 125.0953 Da
Chirality One chiral center (C2 of propyl chain).[1] (S)-enantiomer is active.
Tautomerism Exists as 1H-imidazol-4-yl or 1H-imidazol-5-yl depending on pH and solvation.
Physicochemical Properties[1]
ParameterValueRelevance
pKa (Imidazolium) ~6.0Ring protonation; relevant for receptor binding.
pKa (Amine) ~9.4Primary amine protonation; ensures solubility in physiological media.
LogP -0.35Hydrophilic; requires transport mechanisms or high concentrations for BBB penetration.
Solubility High in water, DMSO, Ethanol.Suitable for aqueous buffer preparation.

Synthesis and Production

The synthesis of (S)-


-Methylhistamine requires stereoselective control to avoid the inactive (R)-isomer.
Synthetic Route: From L-Histidine (Biomimetic)

While direct methylation of histamine is difficult, the synthesis often starts from L-Histidine methyl ester or 4-acetylimidazole .

Protocol A: Reductive Amination (Racemic -> Resolution)

  • Precursor: Start with 4-acetylimidazole (1-(1H-imidazol-4-yl)ethan-1-one).

  • Oximation: React with hydroxylamine hydrochloride (

    
    ) to form the oxime.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or reduction with 
    
    
    
    yields racemic
    
    
    -methylhistamine.
  • Resolution: Chiral resolution using (2R,3R)-dibenzoyltartaric acid precipitates the desired (S)-isomer salt.

Structural Verification
  • 1H NMR (D2O): Distinct doublet for the

    
    -methyl group at 
    
    
    
    ~1.3 ppm; multiplet for the chiral methine proton.
  • MS (ESI+): m/z 126.1

    
    .
    

Pharmacology: Histamine H3 Receptor Agonism[3][4][5]


-Methylhistamine is a selective agonist  for the Histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor.
Mechanism of Action

Upon binding to the H3 receptor,


-Methylhistamine triggers the 

signaling cascade. This results in the inhibition of Adenylyl Cyclase (AC), reduction of cAMP levels, and subsequent inhibition of neurotransmitter release (histamine, acetylcholine, norepinephrine).
Signaling Pathway Visualization

H3_Signaling Ligand α-Methylhistamine H3R Histamine H3 Receptor (Presynaptic Membrane) Ligand->H3R Binding (Kd ~50 nM) Gio Gαi/o Protein H3R->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition Ca_Channel Voltage-Gated Ca2+ Channels Gio->Ca_Channel Inhibition (βγ subunits) cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation Release Inhibition of Neurotransmitter Release (Histamine, ACh, NE) PKA->Release Reduced Phosphorylation Ca_Channel->Release Reduced Ca2+ Influx

Caption: Signal transduction pathway of


-Methylhistamine at the presynaptic H3 receptor, leading to feedback inhibition of neurotransmitter release.

Experimental Applications

In Vitro Binding Assays
  • Purpose: To determine binding affinity (

    
    ) of novel H3 ligands using 
    
    
    
    -Methylhistamine as a reference agonist.
  • Protocol:

    • Membrane Prep: Harvest HEK-293 cells stably expressing human H3R.

    • Incubation: Incubate membranes with

      
      -N-
      
      
      
      -methylhistamine (radiolabeled tracer) and test compounds for 60 min at 25°C.
    • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Analysis: Measure radioactivity via liquid scintillation counting.

In Vivo Neurobiology
  • Application: Investigating sleep-wake cycles and cognitive disorders.

  • Effect: Systemic administration typically induces sedation and increases slow-wave sleep (SWS) due to the inhibition of wake-promoting histamine neurons.

Safety and Handling

Hazard ClassStatementPrecaution
Acute Toxicity Oral/Dermal (Category 4)Harmful if swallowed. Wear nitrile gloves.
Irritation Skin/Eye IrritantUse safety goggles and work in a fume hood.
Storage Hygroscopic SolidStore at -20°C, desiccated, under inert gas (

).

References

  • BindingDB. (2S)-1-(1H-imidazol-5-yl)propan-2-amine (Alpha-Methylhistamine) Structure and Affinity Data. BindingDB. Link

  • PubChem. Alpha-methylhistamine (Compound CID 3615). National Library of Medicine. Link

  • Tocris Bioscience. Product Datasheet: (R)-(-)-Alpha-Methylhistamine dihydrobromide.Link

  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.
  • Sigma-Aldrich. N-alpha-Methylhistamine dihydrochloride Safety Data Sheet (SDS).Link

Sources

Exploratory

Tautomerism in 4-(1-amino-1-methylethyl)-1H-imidazole: A Technical Analysis Guide

Executive Summary This technical guide provides a rigorous analysis of the tautomeric equilibrium of 4-(1-amino-1-methylethyl)-1H-imidazole , a structural analogue of histamine featuring a gem-dimethyl substituted side c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the tautomeric equilibrium of 4-(1-amino-1-methylethyl)-1H-imidazole , a structural analogue of histamine featuring a gem-dimethyl substituted side chain. Unlike simple alkyl-imidazoles, this molecule exhibits a complex tautomeric landscape driven by the interplay of electronic inductive effects, steric bulk (Thorpe-Ingold effect), and intramolecular hydrogen bonding (IMHB).[1] This guide details the theoretical framework, experimental protocols (NMR, X-ray), and computational strategies required to resolve and quantify these tautomeric states in drug development contexts.

Theoretical Framework: The Tautomeric Equilibrium

Structural Definition

The molecule consists of an imidazole ring substituted at the 4-position (or 5-position, depending on tautomer) with a 1-amino-1-methylethyl group (


). This bulky, basic side chain introduces significant steric and electronic perturbations compared to the parent histamine structure.[1]
The Equilibrium

In solution, the neutral molecule exists in rapid equilibrium between two annular tautomers:

  • 
    -tautomer (1,4-isomer):  The proton resides on 
    
    
    
    (N1), distal to the substituent.[1][2] The substituent is at position 4.[1][2][3][4]
  • 
    -tautomer (1,5-isomer):  The proton resides on 
    
    
    
    (N3), proximal to the substituent.[1][2] The substituent is at position 5.[1][2][4]


Governing Factors
  • Electronic Effects: The isopropyl group is electron-donating (+I effect).[2] In general, electron-donating groups at position 4 stabilize the 1,4-tautomer (

    
    -H) by increasing the electron density on the remote nitrogen (
    
    
    
    ), making it a better hydrogen bond acceptor.
  • Steric Effects: The gem-dimethyl group creates substantial steric bulk.[2] The 1,5-tautomer places this bulky group adjacent to the

    
     proton, resulting in unfavorable steric clash (van der Waals repulsion).[1] This strongly biases the equilibrium toward the 1,4-tautomer .[1]
    
  • Intramolecular Hydrogen Bonding (IMHB): The primary amine (

    
    ) can act as a hydrogen bond donor.[1][2] In the 1,4-tautomer, the unprotonated 
    
    
    
    (N3) lone pair is available to accept a hydrogen bond from the amine, forming a stable 5-membered chelate ring.[1] This interaction further locks the molecule in the 1,4-form.

Experimental Characterization Protocols

To definitively assign the tautomeric state and measure the equilibrium constant (


), a combination of solution-state NMR and solid-state crystallography is required.
Solution-State NMR Spectroscopy

The rapid exchange of the imidazole proton usually results in averaged signals at room temperature. To distinguish tautomers, one must either slow the exchange or use diagnostic carbon shifts.[1][2]

Protocol:


 Chemical Shift Analysis 
The chemical shift difference (

) between C4 and C5 is the most reliable indicator of tautomeric preference.
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of a polar aprotic solvent (DMSO-

    
     or DMF-
    
    
    
    ) to minimize intermolecular proton exchange. Avoid protic solvents (MeOH,
    
    
    ) which accelerate exchange.[1][2]
  • Acquisition:

    • Acquire a proton-decoupled

      
       NMR spectrum (minimum 512 scans).
      
    • Acquire a

      
      -
      
      
      
      HMBC spectrum to assign quaternary carbons.[1][2]
  • Analysis:

    • 1,4-tautomer:

      
       is typically shielded (upfield) relative to 
      
      
      
      .[1][2] The difference
      
      
      is often >15 ppm.[1]
    • 1,5-tautomer: The shifts are closer, often

      
       ppm.[1][2]
      
    • Rapid Exchange: If the observed shifts are a weighted average, calculate the mole fraction (

      
      ) using:
      
      
      
      
      Note:
      
      
      and
      
      
      values are obtained from N-methylated reference standards (N-methyl-4-substituted and N-methyl-5-substituted analogues).
X-Ray Crystallography

In the solid state, the tautomeric equilibrium is frozen.[1]

  • Crystal Growth: Slow evaporation from ethanol/ether mixtures.[1][2]

  • Analysis: Inspect the difference Fourier map for electron density near N1 vs N3. Measure the

    
     bond angles to identify intramolecular H-bonds (N...N distance < 3.0 Å).
    

Computational Analysis Strategy

For predictive modeling in drug design, Density Functional Theory (DFT) is used to calculate the Gibbs Free Energy difference (


).[1][2]

Recommended Workflow:

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP/6-311++G(d,p) or

    
    B97X-D (includes dispersion corrections).
    
  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ).[1][2]
  • Conformational Search: Perform a scan of the

    
     bond to identify low-energy rotamers that facilitate IMHB.[1][2]
    

Visualizations

Tautomeric Equilibrium & IMHB

The following diagram illustrates the equilibrium and the stabilizing intramolecular hydrogen bond in the 1,4-tautomer.

Tautomerism cluster_1H Preferred Form (1,4-Tautomer) cluster_3H Minor Form (1,5-Tautomer) T1 1H-Tautomer (N1-H, N3:) T3 3H-Tautomer (N3-H, N1:) T1->T3  K_eq << 1   IMHB Stabilizing Factor: Intramolecular H-Bond (NH2 ... :N3) IMHB->T1 Steric Destabilizing Factor: Steric Clash (Gem-dimethyl vs N3-H) Steric->T3

Caption: Equilibrium favoring the 1,4-tautomer due to IMHB stabilization and steric avoidance.

Analytical Workflow

This flowchart guides the researcher through the experimental determination of the tautomeric state.

Workflow Start Start: Compound Isolation Solvent Dissolve in DMSO-d6 (Avoid Protic Solvents) Start->Solvent NMR Acquire 13C NMR & HMBC Solvent->NMR Analyze Analyze C4 vs C5 Shifts NMR->Analyze Case1 |δC4 - δC5| > 15 ppm (Distinct Signals) Analyze->Case1 Slow Exchange Case2 |δC4 - δC5| < 10 ppm (Averaged Signals) Analyze->Case2 Fast Exchange Assign Assign Major Tautomer (Usually 1,4) Case1->Assign Calc Calculate Mole Fraction (x) using N-Me Standards Case2->Calc DFT Validate with DFT (B3LYP/6-311++G**) Assign->DFT Calc->DFT End Final Tautomer Assignment DFT->End

Caption: Step-by-step protocol for NMR-based tautomer determination.

Implications for Drug Design[5][6][7]

Understanding this tautomerism is critical for Histamine H3/H4 receptor ligand design.

  • Binding Affinity: The receptor binding pocket often requires a specific tautomer to form hydrogen bonds with key residues (e.g., Aspartate or Glutamate).[1][2] If the ligand prefers the "wrong" tautomer in solution, an energetic penalty (

    
    ) must be paid upon binding.[1]
    
  • pKa Modulation: The gem-dimethyl group and the resulting tautomeric bias influence the basicity of the imidazole ring. The 1,4-tautomer is generally more basic than the 1,5-tautomer.[1]

  • Permeability: Intramolecular hydrogen bonding (IMHB) masks polarity, potentially improving membrane permeability (LogP) despite the presence of two basic nitrogens.[1][2]

References

  • Nagy, P. I., et al. (1994).[1][2] Theoretical Analyses of the Tautomeric and Conformational Equilibria of Histamine and (

    
    R,
    
    
    
    S)-
    
    
    ,
    
    
    -Dimethylhistamine. Journal of the American Chemical Society.[2] Link[1]
  • Elguero, J., et al. (1976).[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.[1][2]

  • Munoz-Caro, C., et al. (2009).[1][2] Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives. Journal of Medicinal Chemistry. Link

  • Reich, H. J. (2020).[1][2] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.[1][2] Link

  • BMRB. (2025). Imidazole Chemical Shift Data. Biological Magnetic Resonance Data Bank. Link[1]

Sources

Foundational

An In-depth Technical Guide on the Structure-Activity Relationship of Gem-dimethyl Histamine Analogues

Introduction: The Strategic Value of the Gem-Dimethyl Group in Histamine Analogue Design Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interact...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Gem-Dimethyl Group in Histamine Analogue Design

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The therapeutic manipulation of the histaminergic system has led to blockbuster drugs, primarily antagonists for the H1 and H2 receptors, which are mainstays in the treatment of allergies and gastric ulcers, respectively.[1] The H3 and H4 receptors have emerged as promising targets for neurological and inflammatory disorders, driving the quest for novel, selective ligands.[2][3]

A key strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound is the introduction of a gem-dimethyl group. This structural motif, consisting of two methyl groups attached to the same carbon atom, can profoundly influence a molecule's properties.[4][5][6] The "Thorpe-Ingold effect" or "gem-dimethyl effect" describes how this substitution can favor cyclic conformations by reducing the bond angle, thereby restricting conformational flexibility.[4][7] This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency and receptor selectivity.[4][6] Furthermore, the gem-dimethyl group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve pharmacokinetic properties, and modulate the pKa of nearby functionalities.[4][5][6]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of gem-dimethyl histamine analogues. We will explore how this seemingly simple modification impacts affinity, selectivity, and efficacy across the four histamine receptor subtypes, offering insights for researchers, scientists, and drug development professionals in the field.

Core Principles of Histamine Receptor Activation

Understanding the SAR of histamine analogues requires a foundational knowledge of how histamine and its receptors interact. All four histamine receptors are GPCRs, characterized by seven transmembrane domains. Ligand binding occurs within a pocket formed by these domains. The key interactions for histamine itself involve:

  • An ionic bond between the protonated primary amine of the ethylamine side chain and a conserved aspartate residue in transmembrane domain 3 (TM3).

  • Hydrogen bonding between the imidazole ring nitrogens and specific residues in the binding pocket.

The different receptor subtypes have distinct downstream signaling pathways:

  • H1 Receptors: Couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[8]

  • H2 Receptors: Couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[8]

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[8]

The following diagram illustrates the general signaling pathways for the four histamine receptor subtypes.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3 & H4 Receptor Pathways H1 Histamine -> H1R Gq Gq/11 H1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca H2 Histamine -> H2R Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 Histamine_H3_H4 Histamine H3 H3R Histamine_H3_H4->H3 H4 H4R Histamine_H3_H4->H4 Gi Gi/o H3->Gi H4->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: General signaling pathways of the four histamine receptor subtypes.

Structure-Activity Relationship of Gem-Dimethyl Histamine Analogues

The introduction of a gem-dimethyl group on the ethylamine side chain of histamine, specifically at the α- or β-position, has profound and often subtype-specific effects on receptor activity.

α,α-Dimethylhistamine Analogues

The presence of two methyl groups at the α-carbon (the carbon adjacent to the imidazole ring) generally leads to a decrease in potency at H1 and H2 receptors but can confer interesting properties at H3 and H4 receptors.

AnalogueReceptor SubtypeActivityKey Observations
α,α-DimethylhistamineH1Weak Agonist/AntagonistSteric hindrance from the gem-dimethyl group likely disrupts the optimal binding conformation required for H1 receptor activation.
α,α-DimethylhistamineH2Very Weak AgonistThe bulky gem-dimethyl group significantly reduces agonist potency compared to histamine.
α,α-DimethylhistamineH3Potent and Selective AgonistThe conformational restriction imposed by the gem-dimethyl group favors a conformation that is highly recognized by the H3 receptor.
α,α-DimethylhistamineH4Moderate AgonistWhile showing some activity, the selectivity for H3 over H4 is a notable feature.

One of the most significant findings in this class is that specific stereoisomers of α,β-dimethylhistamine exhibit remarkable potency and selectivity. For instance, (αR, βS)-α,β-dimethylhistamine is a highly potent and selective H3 receptor agonist.[9] This highlights the critical role of stereochemistry in dictating receptor interaction, a factor that is directly influenced by the conformational constraints imposed by the methyl groups.

β,β-Dimethylhistamine Analogues

Substitution at the β-carbon (the carbon bearing the amino group) also leads to distinct SAR profiles.

AnalogueReceptor SubtypeActivityKey Observations
β,β-DimethylhistamineH1Weak AgonistSimilar to α,α-disubstitution, steric bulk near the crucial amino group interaction site reduces activity.
β,β-DimethylhistamineH2Weak AgonistThe gem-dimethyl group at the β-position is detrimental to H2 receptor agonism.
β,β-DimethylhistamineH3Variable (Agonist/Antagonist)Activity is highly dependent on other structural features of the molecule. The gem-dimethyl group can be incorporated into more complex structures to modulate H3 receptor activity.
β,β-DimethylhistamineH4Moderate to Potent AgonistThe H4 receptor appears to be more tolerant of substitution at the β-position compared to other subtypes.

The following diagram illustrates a logical workflow for the initial assessment and characterization of novel gem-dimethyl histamine analogues.

SAR_Workflow start Design & Synthesize Gem-Dimethyl Analogue binding_assay Primary Screening: Radioligand Binding Assays (H1, H2, H3, H4) start->binding_assay determine_affinity Determine Affinity (Ki) for each receptor subtype binding_assay->determine_affinity selectivity_check Assess Receptor Selectivity (Ki ratios) determine_affinity->selectivity_check functional_assay Functional Assays: cAMP accumulation (H2, H3, H4) Ca²⁺ mobilization (H1) selectivity_check->functional_assay Selective or Interesting Profile sar_analysis Structure-Activity Relationship Analysis selectivity_check->sar_analysis Non-selective determine_efficacy Determine Efficacy (Agonist, Antagonist, Inverse Agonist) & Potency (EC50/IC50) functional_assay->determine_efficacy determine_efficacy->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR analysis of gem-dimethyl histamine analogues.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a gem-dimethyl histamine analogue at human H1, H2, H3, or H4 receptors.

Materials:

  • Cell membranes expressing the human histamine receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-mepyramine for H1, [¹²⁵I]-iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-histamine for H4).

  • Test compound (gem-dimethyl histamine analogue) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand to the desired concentration (typically at or below its Kd) in assay buffer.

    • Thaw the cell membranes on ice and resuspend in assay buffer to the appropriate protein concentration.

  • Assay Setup:

    • In a 96-well plate or individual tubes, add in the following order:

      • Assay buffer

      • Test compound or non-specific binding control or vehicle.

      • Radioligand

      • Cell membranes

    • The final assay volume is typically 250-500 µL.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: cAMP Accumulation Assay for H2, H3, and H4 Receptor Functional Activity

This protocol is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at H2, H3, or H4 receptors.

Objective: To measure the effect of a gem-dimethyl histamine analogue on intracellular cAMP levels in cells expressing H2, H3, or H4 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human H2, H3, or H4 receptor.

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (gem-dimethyl histamine analogue).

  • Reference agonist and antagonist for the receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture:

    • Culture the cells to the desired confluency in appropriate culture vessels.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Agonist Mode:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound and incubate for a specific time.

    • For H3 and H4 receptors (Gi-coupled), stimulate the cells with forskolin to induce a measurable cAMP signal that can be inhibited by an agonist. For H2 receptors (Gs-coupled), forskolin is not required but can be used to potentiate the signal.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a known agonist (typically its EC80).

    • For H3 and H4 receptors, also add forskolin.

    • Incubate and then measure the intracellular cAMP concentration.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and the maximal response (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist potency.

Conclusion and Future Directions

The incorporation of a gem-dimethyl group is a powerful tool in the medicinal chemist's arsenal for the design of novel histamine receptor ligands. The conformational constraints imposed by this moiety can lead to significant improvements in potency and, most importantly, receptor selectivity. The SAR for gem-dimethyl histamine analogues is highly dependent on the position of the substitution (α or β) and the stereochemistry, with different receptor subtypes showing distinct preferences.

Future research in this area should focus on:

  • Systematic exploration of stereoisomers: As demonstrated with α,β-dimethylhistamine, the biological activity can reside in a single stereoisomer.[9]

  • Combination with other structural modifications: The gem-dimethyl group can be used in conjunction with other modifications to fine-tune the pharmacological profile of a ligand.

  • Computational modeling and structural biology: As more high-resolution structures of histamine receptors become available, computational approaches can be used to rationally design gem-dimethyl analogues with desired properties.[10][11][12][13][14]

By leveraging the principles outlined in this guide, researchers can continue to develop novel and selective histamine receptor modulators with therapeutic potential for a wide range of diseases.

References

  • Jongerius, B. J., et al. (2003). Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(24), 5247–5255. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]

  • Igel, P., Dove, S., & Buschauer, A. (2010). Histamine H4 receptor agonists. Bioorganic & medicinal chemistry letters, 20(24), 7223–7226. [Link]

  • Stark, H., & Schunack, W. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini reviews in medicinal chemistry, 4(9), 941–951. [Link]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]

  • Jongerius, B. J., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. SciSpace. [Link]

  • Buschauer, A., et al. (1991). Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs. Agents and actions. Supplements, 33, 231–256. [Link]

  • Wang, W., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Jongerius, B. J., et al. (2003). Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(24), 5247–5255. [Link]

  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 144(6), 789–800. [Link]

  • Kottke, T., et al. (1998). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of medicinal chemistry, 41(16), 2947–2957. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]

  • Van der Goot, H., et al. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 35(16), 3061–3068. [Link]

  • Jongerius, B. J., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of medicinal chemistry, 46(24), 5247–5255. [Link]

  • Igel, P., Dove, S., & Buschauer, A. (2010). Histamine H4 receptor agonists. Bioorganic & medicinal chemistry letters, 20(24), 7223–7226. [Link]

  • Ie, S., et al. (2008). Synthesis, structure-activity relationships, and biological profiles of a quinazolinone class of histamine H3 receptor inverse agonists. Journal of medicinal chemistry, 51(17), 5323–5335. [Link]

  • Elz, S., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of medicinal chemistry, 35(23), 4434–4441. [Link]

  • Wikipedia. (2024). Histamine receptor. [Link]

  • Leurs, R., et al. (2002). Histamine Receptors. Vrije Universiteit Amsterdam. [Link]

  • Mondal, B., & Raghothama, S. (2019). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry, 43(1), 108-112. [Link]

  • Creative Biolabs. In Vitro Cell based Histamine Receptor Functional Characterization Service. [Link]

  • Shim, J., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6614. [Link]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Histamine receptors. [Link]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940. [Link]

  • Shim, J., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Scilit. [Link]

  • Pharmacy 180. Structure–Activity Relationship-H1 Receptor. [Link]

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1993). Pharmacological properties of histamine receptor subtypes. Fundamental & clinical pharmacology, 7(3-4), 129–138. [Link]

  • Stark, H., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H2 Receptor Ligands. ResearchGate. [Link]

  • Wikipedia. (2024). Thorpe–Ingold effect. [Link]

  • ResearchGate. Structures of histamine and selected H 2 R agonists (2−5). [Link]

  • Kiss, R., et al. (2016). Structure-based discovery and binding site analysis of histamine receptor ligands. Expert opinion on drug discovery, 11(11), 1055–1070. [Link]

  • Davey, D. D., & Lumma, W. C. (1989). Convenient synthesis of 4-methylhistamine and racemic .alpha.,4-dimethylhistamine and .alpha.,4-dimethylhistidine. The Journal of organic chemistry, 54(13), 3209–3211. [Link]

  • Li, Z., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2465. [Link]

  • Van der Goot, H., et al. (1992). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 35(16), 3061–3068. [Link]

  • Lipp, R., et al. (1994). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Journal of medicinal chemistry, 37(14), 2229–2232. [Link]

  • Walter, R. E., & Gringauz, A. (1970). Synthesis of histamine analogs. Journal of medicinal chemistry, 13(1), 147–149. [Link]

  • Elz, S., et al. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules (Basel, Switzerland), 23(10), 2463. [Link]

  • Wieczorek, M., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Pharmaceuticals, 17(5), 536. [Link]

  • Zha, Y., & Sarpong, R. (2017). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein journal of organic chemistry, 13, 1986–2000. [Link]

  • Zieminska, E., et al. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International journal of molecular sciences, 21(9), 3031. [Link]

  • Li, Z., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. ResearchGate. [Link]

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  • ResearchGate. (2015). ChemInform Abstract: Synthesis and Pharmacology of Combined Histamine H1-/H2-Receptor Antagonists Containing Diphenhydramine and Cyproheptadine Derivatives. [Link]

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Exploratory

Technical Whitepaper: IUPAC Naming Conventions for Alpha,alpha-dimethyl-1H-imidazole-4-methanamine

Executive Summary In preclinical drug development, particularly within the optimization of histamine H3/H4 receptor ligands, imidazole-based pharmacophores are ubiquitous. The compound alpha,alpha-dimethyl-1H-imidazole-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, particularly within the optimization of histamine H3/H4 receptor ligands, imidazole-based pharmacophores are ubiquitous. The compound alpha,alpha-dimethyl-1H-imidazole-4-methanamine represents a sterically hindered, alpha-methylated analogue of the histamine lower homologue. Precise chemical nomenclature is not merely an academic exercise; it is a critical regulatory requirement for patent filings, Investigational New Drug (IND) applications, and machine-readable database indexing. This whitepaper deconstructs the structural logic, causality, and algorithmic derivation of this molecule's nomenclature, contrasting historical conjunctive naming with the modern Preferred IUPAC Name (PIN) framework[1].

Structural Deconstruction & Causality

To understand the nomenclature, we must first deconstruct the molecular topology and the causality behind its structural modifications.

  • The Core Scaffold: The molecule consists of a 1H-imidazole ring attached at the 4-position to a methanamine side chain.

  • The "Alpha" Designation: In traditional conjunctive nomenclature, when a cyclic component is attached to an acyclic component bearing a principal functional group, the carbons of the acyclic chain are designated by Greek letters starting from the point of attachment to the ring[2]. Because methanamine has only one carbon, it is definitively the

    
    -carbon.
    
  • Pharmacological Causality: Replacing the two hydrogen atoms on this

    
    -carbon with methyl groups yields the "alpha,alpha-dimethyl" prefix. Medicinal chemists intentionally introduce this gem-dimethyl group to create steric hindrance around the primary amine. This modification protects the molecule from rapid oxidative deamination by enzymes like monoamine oxidase (MAO), thereby increasing its metabolic half-life.
    

Conjunctive vs. Substitutive Nomenclature Frameworks

The chemical literature utilizes two distinct IUPAC frameworks for this molecule, each serving a different functional purpose.

Conjunctive Nomenclature (CAS & Historical IUPAC)

Conjunctive nomenclature juxtaposes the name of a cyclic component and an acyclic component, implying the elimination of hydrogen from each to form a bond[2].

  • Logic: 1H-imidazole + methanamine

    
     1H-imidazole-4-methanamine.
    
  • Utility: This system was historically developed for inverted indexes (e.g., Chemical Abstracts Service). By keeping the cyclic parent intact in the name, databases could group all imidazole derivatives together alphabetically. In Structure-Activity Relationship (SAR) studies, this name is preferred because it explicitly preserves the identity of the parent pharmacophore.

Substitutive Nomenclature (2013 Blue Book PIN)

The 2013 IUPAC Blue Book introduced the concept of the Preferred IUPAC Name (PIN) to create a self-validating, machine-readable system that eliminates subjective naming choices[1][3].

  • Logic: Substitutive nomenclature forces a strict hierarchy based on the principal functional group, which dictates the parent acyclic chain regardless of the attached ring's complexity.

  • Utility: This ensures a strict 1:1 mapping between a chemical structure and its name, which is critical for computational chemistry and regulatory compliance.

NamingLogic Molecule Target Molecule Alpha,alpha-dimethyl-1H-imidazole-4-methanamine Conjunctive Conjunctive Nomenclature (CAS / Older IUPAC) Molecule->Conjunctive Substitutive Substitutive Nomenclature (2013 Blue Book PIN) Molecule->Substitutive ParentConj Cyclic + Acyclic Parent: 1H-imidazole-4-methanamine Conjunctive->ParentConj ParentSub Parent Acyclic Chain: propan-2-amine Substitutive->ParentSub SubConj Substituents on alpha-carbon: alpha,alpha-dimethyl ParentConj->SubConj ResultConj Result: alpha,alpha-dimethyl-1H-imidazole-4-methanamine SubConj->ResultConj SubSub Cyclic Substituent at C2: 2-(1H-imidazol-4-yl) ParentSub->SubSub ResultSub Preferred IUPAC Name (PIN): 2-(1H-imidazol-4-yl)propan-2-amine SubSub->ResultSub

Logic tree comparing Conjunctive and Substitutive IUPAC naming for the target molecule.

Data Presentation: Comparative Nomenclature

The following table summarizes the quantitative and structural differences between the two primary naming conventions.

Nomenclature SystemGenerated NameParent HydridePrincipal GroupUtility in Drug Development
Conjunctive (CAS)

-dimethyl-1H-imidazole-4-methanamine
1H-imidazole + methanamineAmine (-NH2)Preserves pharmacophore identity for SAR tracking and literature indexing.
Substitutive (PIN) 2-(1H-imidazol-4-yl)propan-2-aminePropaneAmine (-NH2)Ensures machine-readable, 1:1 structure-to-name mapping for regulatory filings.

Algorithmic Methodology: Deriving the PIN

To establish a self-validating system, researchers must follow the strict hierarchical rules of the 2013 IUPAC Blue Book to derive the PIN[1].

Step-by-Step Protocol for PIN Derivation:

  • Identify the Principal Characteristic Group: The molecule contains an amine (-NH2) and an imidazole ring. According to IUPAC seniority rules, the amine group takes precedence and must be cited as the suffix ("-amine").

  • Determine the Parent Hydride: The parent structure is the longest continuous carbon chain containing the principal group. The carbon attached to the amine is also attached to two methyl groups. This forms a continuous three-carbon chain (C-C-C), making the parent hydride propane .

  • Assign Locants to the Parent Chain: Number the propane chain to give the principal group the lowest possible locant. The amine is on the central carbon, so it is at position 2. The parent structure is therefore propan-2-amine .

  • Identify and Number the Substituent: The remaining structural element is the imidazole ring attached at C2 of the propane chain.

    • Expert Insight on Tautomerism: Imidazole exhibits annular tautomerism. IUPAC rules dictate that the nitrogen bearing the hydrogen is designated as N1 (1H-imidazole). To minimize the locant of the attachment point, the ring is numbered such that the attachment is at C4 rather than C5. Thus, the substituent is 1H-imidazol-4-yl .

  • Assemble the Final PIN: Combine the substituent and parent chain alphabetically with appropriate locants: 2-(1H-imidazol-4-yl)propan-2-amine .

Computational Workflow for Nomenclature Validation

Manual nomenclature derivation is prone to human error. Application scientists rely on in silico tools to validate structural names before regulatory submission.

Protocol: In Silico IUPAC Validation

  • Structure Input: Draw the target molecule in a standard cheminformatics suite (e.g., ChemDraw or MarvinSketch) using precise connectivity. Ensure the explicit hydrogen is placed on N1 of the imidazole ring to define the tautomer.

  • Property Generation: Execute the "Structure to Name" algorithm. Ensure the software settings are configured to use the "2013 IUPAC Recommendations" rather than "Legacy/CAS" rules.

  • Algorithmic Verification: The software will identify the propan-2-amine backbone as the senior parent chain and generate the PIN.

  • Cross-Validation: Reverse the process by inputting the generated PIN string into the "Name to Structure" tool to ensure the exact original topology is regenerated, confirming the self-validating nature of the PIN.

Workflow Step1 Step 1: Define Principal Group (-NH2) Step2 Step 2: Select Parent Chain (Propane) Step1->Step2 Step3 Step 3: Assign Locants (C2 for -NH2) Step2->Step3 Step4 Step 4: Name Substituents (1H-imidazol-4-yl) Step3->Step4 Step5 Step 5: Assemble PIN Step4->Step5

Step-by-step computational workflow for determining the Preferred IUPAC Name (PIN).

References

  • [1] Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry / QMUL. Available at:[Link]

  • [2] C-0.5. Conjunctive Nomenclature. ACD/Labs. Available at: [Link]

  • [3] Blue Book - IUPAC. International Union of Pure and Applied Chemistry. Available at:[Link]

Sources

Foundational

Novel Imidazole-Amine Building Blocks: Synthetic Architectures for Next-Gen Drug Discovery

[1] Executive Summary The convergence of imidazole heterocycles with amine functionalities represents a high-value chemical space in modern drug discovery.[1] While traditional 2-aminoimidazoles have long served as guani...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The convergence of imidazole heterocycles with amine functionalities represents a high-value chemical space in modern drug discovery.[1] While traditional 2-aminoimidazoles have long served as guanidine bioisosteres, recent advances have unlocked novel regioisomers (C4/C5-amino) , fused imidazo-heterocycles , and spirocyclic architectures .[2] These "next-generation" building blocks offer superior physicochemical properties—specifically modulation of pKa, enhanced metabolic stability, and increased fraction of sp3 character (Fsp3)—allowing medicinal chemists to "escape flatland" while retaining critical hydrogen-bonding vectors.[2]

This technical guide provides a structural analysis, design rationale, and validated synthetic protocols for these emerging scaffolds.

Structural Classes & Design Rationale

The utility of imidazole-amine building blocks lies in their ability to tune electronic and steric parameters. We categorize these into three strategic classes:

Class A: Fused Imidazo[1,2-a]pyridines (The GBB Scaffolds)

Generated via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, these scaffolds rigidly lock the amine vector relative to the imidazole core.[2]

  • Key Feature: The bridgehead nitrogen lowers the pKa of the imidazole ring, improving membrane permeability compared to highly basic guanidines.

  • Application: Kinase inhibitors, GABA receptor modulators.

Class B: C4/C5-Functionalized Imidazoles

Direct amination at the C4 or C5 position is synthetically challenging but yields "non-classical" histamine analogs with unique vector orientations.

  • Key Feature: Unlike C2-aminoimidazoles (which are often metabolic soft spots), C4/C5 isomers offer alternative H-bond donor/acceptor geometries.[2]

  • Application: GPCR ligands, fragment-based drug discovery (FBDD).[2]

Class C: Spirocyclic Imidazole-Amines

Incorporating the imidazole ring into a spiro-system (e.g., spiro[3.4]octanes) maximizes three-dimensionality.[2]

  • Key Feature: High Fsp3 score, improved solubility, and restricted conformational entropy.[2]

  • Application: Peptidomimetics, crossing the Blood-Brain Barrier (BBB).[2]

Comparative Physicochemical Profile[1]
PropertyTraditional 2-AminoimidazoleNovel 3-Aminoimidazo[1,2-a]pyridineSpirocyclic Imidazole-Amine
pKa (Conj.[2] Acid) ~8.5 (Basic)~3.0 - 5.0 (Weakly Basic)Tunable (6.0 - 8.[2]0)
H-Bond Donors 2-31 (Exocyclic NH)1-2
Lipophilicity (LogD) Low (Polar)Moderate (Tunable)Moderate to High
Metabolic Stability Low (N-glucuronidation risk)High (Blocked N1 position)High (Steric protection)
Fsp3 Character 0.0 (Flat)0.0 (Flat)>0.5 (3D)

Decision Logic for Scaffold Selection

The following decision tree aids in selecting the appropriate imidazole-amine subclass based on the target biological profile.

ScaffoldSelection Start Target Profile Requirement Q1 Is high basicity (pKa > 8) required? Start->Q1 Res1 Use 2-Aminoimidazole (Guanidine Mimetic) Q1->Res1 Yes Q2 Is conformational rigidity critical? Q1->Q2 No Q3 Is 3D structure (Fsp3) needed for solubility/IP? Q2->Q3 No Res2 Class A: Imidazo[1,2-a]pyridine (Fused System) Q2->Res2 Yes (Planar Rigidity) Res3 Class C: Spirocyclic Imidazole (Spiro-hydantoins/amines) Q3->Res3 Yes (Escape Flatland) Res4 Class B: C4/C5-Aminoimidazole (Direct C-H Amination) Q3->Res4 No (Novel Vector)

Figure 1: Strategic decision tree for selecting imidazole-amine building blocks based on pKa, rigidity, and topology requirements.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB Reaction)

This protocol utilizes the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to generate fused imidazole-amine scaffolds efficiently.[2] This method is preferred for its high atom economy and scalability.

Mechanism: The reaction involves the condensation of an aldehyde, a 2-aminopyridine, and an isocyanide, catalyzed by a Lewis acid (e.g., Sc(OTf)₃).[2]

Reagents:

  • 2-Aminopyridine (1.0 equiv)[2]

  • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[2][3]

  • Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)[2]

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%)[2]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg) to the mixture. Stir at room temperature for 5-10 minutes to facilitate imine formation.

  • Cyclization: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Thermal: Stir at room temperature for 12–24 hours.

    • Microwave (Preferred): Seal the vial and irradiate at 100°C for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Verify structure via ¹H NMR (look for disappearance of aldehyde proton and appearance of NH signal).

Self-Validating Check: The formation of the product is often accompanied by the precipitation of the solid product in MeOH or a distinct color change. Mass spectrometry should show the M+1 peak corresponding to the sum of the three components minus water.

Protocol B: Direct C4-H Amination of Imidazoles

Accessing the C4-amino position on a fused imidazole ring without pre-functionalization is challenging. This protocol uses a hypervalent iodine reagent to achieve direct C-H amination.

Reagents:

  • Fused Imidazole Substrate (e.g., Benzimidazole or Imidazo[1,2-a]pyridine)[2][4]

  • Hypervalent Iodine Reagent: [(Py)₂IPh]₂OTf (Py-HVI)[2][5]

  • Amine Source: The pyridine ligand acts as the initial amine source, or external amines can be used in a subsequent step (Zincke aminolysis).[2]

  • Solvent: Acetonitrile (MeCN)[2]

Step-by-Step Procedure:

  • Activation: Dissolve the imidazole substrate (0.2 mmol) in MeCN (2 mL).

  • Reagent Addition: Add the Py-HVI reagent (1.2 equiv) at room temperature.[2]

  • Reaction: Stir the mixture at 80°C for 12 hours. The reaction proceeds via a radical-cation or direct nucleophilic attack mechanism depending on the substrate electronics.

  • Isolation: Cool to room temperature. The resulting N-heterocyclic pyridinium salt often precipitates or can be precipitated with ether.

  • Aminolysis (Optional): To install a different amine, treat the pyridinium salt with a primary or secondary amine (2-3 equiv) in ethanol at reflux to displace the pyridine ring (Zincke reaction).[2]

Synthetic Workflow Visualization

The following diagram illustrates the GBB reaction pathway, highlighting the convergence of three components into the fused scaffold.

GBB_Reaction Aldehyde Aldehyde (R-CHO) Imine Schiff Base Intermediate Aldehyde->Imine Amine 2-Aminopyridine (NH2-Het) Amine->Imine Isonitrile Isocyanide (R'-NC) Nitrilium Nitrilium Ion Species Imine->Nitrilium + Isocyanide Product 3-Aminoimidazo [1,2-a]pyridine Nitrilium->Product Cyclization Catalyst Sc(OTf)3 Catalysis Catalyst->Imine Activates

Figure 2: Component convergence in the Groebke-Blackburn-Bienaymé (GBB) reaction for fused imidazole-amine synthesis.[2][3][6]

References

  • Groebke-Blackburn-Bienaymé Reaction Review

    • Title: Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[2][1][3][7]

    • Source: PubMed / Mol Divers.
    • URL:[Link]

  • Direct C-H Amination Protocol

    • Title: Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling.[2][5]

    • Source: PubMed / J Am Chem Soc.
    • URL:[Link]

  • Spirocyclic Scaffolds

    • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.[8]

    • Source: PMC / NIH.
    • URL:[Link]

  • Industrial Scale GBB Process

    • Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
    • Source: Organic Chemistry Portal / Synthesis.[9]

    • URL:[Link]

  • Enamine Building Blocks

    • Title: DOS-like strategy for the spirocyclic MedChem relevant building blocks.
    • Source: Enamine.[8]

Sources

Exploratory

The Gem-Dimethyl Effect in Imidazole Pharmacophore Stability: A Technical Guide

The following technical guide details the structural and functional impact of the gem-dimethyl group on imidazole-based pharmacophores. Executive Summary In medicinal chemistry, the gem-dimethyl group (two methyl substit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and functional impact of the gem-dimethyl group on imidazole-based pharmacophores.

Executive Summary

In medicinal chemistry, the gem-dimethyl group (two methyl substituents on a single carbon) serves as a critical structural tool to enhance the stability and potency of imidazole-based pharmacophores. Its utility is governed by two primary physicochemical phenomena:

  • The Thorpe-Ingold Effect (Conformational Stability): Steric bulk compresses internal bond angles, reducing conformational entropy (

    
    ) and favoring the population of the bioactive, cyclized, or "locked" conformer.
    
  • Metabolic Blocking (Chemical/Enzymatic Stability): The substitution of abstractable

    
    -hydrogens with methyl groups eliminates a primary "soft spot" for Cytochrome P450 (CYP450) mediated oxidation, significantly extending the pharmacophore’s half-life (
    
    
    
    ).

This guide provides a mechanistic analysis of these effects, supported by experimental protocols for synthesis and stability validation.

Mechanistic Foundations: The Thorpe-Ingold Effect

The stability of the imidazole pharmacophore—specifically when part of a fused system or a reduced imidazoline scaffold—is dramatically improved by gem-dimethyl substitution.

Angle Compression and Entropic Pre-Organization

The classic Thorpe-Ingold effect dictates that increasing the size of substituents on a carbon atom compresses the angle between the remaining substituents.

  • Standard Methylene (-CH₂-): Bond angle

    
    .
    
  • Gem-Dimethyl (-C(Me)₂-): The bulky methyls repel each other, compressing the internal angle (

    
    ) towards the reactive centers to 
    
    
    
    .

In the context of imidazole cyclization (e.g., forming a dihydroimidazole/imidazoline ring), this compression brings the N-nucleophile and the electrophilic carbon closer, accelerating ring formation and retarding ring-opening hydrolysis.

Visualization: Conformational Restriction

The following diagram illustrates how the gem-dimethyl group forces the precursor into a "pre-cyclized" conformation, lowering the activation energy for ring closure and stabilizing the final heterocycle.

ThorpeIngold cluster_mechanism Thorpe-Ingold Effect Mechanism Precursor_H Des-methyl Precursor (High Entropy) TS_Barrier Transition State (Lower u0394Gu2021) Precursor_H->TS_Barrier Slow Cyclization Precursor_Me Gem-Dimethyl Precursor (Angle Compressed) Precursor_Me->TS_Barrier Steric Acceleration Imidazole Stabilized Imidazole/ Imidazoline Ring TS_Barrier->Imidazole Ring Closure

Figure 1: The Thorpe-Ingold effect accelerates ring formation and stabilizes the cyclic pharmacophore by compressing internal bond angles.[1]

Metabolic Stability: The -Carbon Blockade

Imidazole rings are electron-rich and susceptible to oxidative metabolism, particularly at the alkyl linker positions (


-carbons) attached to the nitrogen.
The Problem: Oxidative N-Dealkylation

CYP450 enzymes typically initiate metabolism by abstracting a hydrogen atom from the carbon


 to the heteroatom (Nitrogen). This forms an unstable carbinolamine intermediate, which collapses to release the imidazole and an aldehyde, effectively destroying the drug.
The Solution: Gem-Dimethyl Blockade

Replacing the


-hydrogens with a gem-dimethyl group removes the substrate for hydrogen abstraction.
  • Mechanism:

    
     (Degradation)
    
  • Blockade:

    
    No Reaction  (Stable)
    
Visualization: Metabolic Pathway Blocking

MetabolicBlocking Drug_H Standard Linker (-CH2-) CYP450 CYP450 Enzyme (Oxidative Attack) Drug_H->CYP450 H-Abstraction Unstable_Int Carbinolamine Intermediate CYP450->Unstable_Int Breakdown Metabolic Breakdown (Inactive Metabolites) Unstable_Int->Breakdown Hydrolysis Drug_Me Gem-Dimethyl Linker (-C(Me)2-) Blocked Steric Shield NO Oxidation Drug_Me->Blocked CYP450 Blocked

Figure 2: Gem-dimethyl substitution prevents CYP450-mediated N-dealkylation by eliminating abstractable alpha-hydrogens.

Experimental Protocols

Synthesis of Gem-Dimethyl Imidazole Precursor

Objective: Synthesize a 4,4-dimethyl-2-phenyl-2-imidazoline (a stabilized pharmacophore) to demonstrate the ease of cyclization via the gem-dimethyl effect.

Reagents:

  • Benzonitrile (1.0 eq)

  • 1,2-Diamino-2-methylpropane (1.2 eq) [Source of gem-dimethyl]

  • Phosphorus pentasulfide (

    
    ) or catalytic sulfur
    

Workflow:

  • Condensation: Mix Benzonitrile and 1,2-Diamino-2-methylpropane in a sealed tube.

  • Catalysis: Add catalytic

    
     (0.1 eq) to activate the nitrile.
    
  • Heating: Heat to 100°C for 4 hours. (Note: The non-methylated analog typically requires 12+ hours or higher temperatures).

  • Workup: Dilute with EtOAc, wash with

    
    , dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc.

Validation:

  • ¹H NMR: Look for a sharp singlet (6H) at

    
     ppm corresponding to the gem-dimethyl group.
    
  • Stability Check: The resulting imidazoline is significantly more resistant to hydrolytic ring opening than the 4,4-des-methyl analog due to steric shielding of the imine carbon.

Microsomal Stability Assay (In Vitro)

Objective: Quantify the metabolic stability improvement provided by the gem-dimethyl group.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Imidazole-Linker-H (Control) vs. Imidazole-Linker-Me2 (Test).

Protocol:

  • Preparation: Prepare 1 µM solutions of test compounds in phosphate buffer (pH 7.4).

  • Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Expected Results:

ParameterDes-methyl Analog (-CH₂-)Gem-dimethyl Analog (-CMe₂-)Interpretation

(min)
15 - 20> 120Blockade of

-oxidation dramatically extends half-life.

HighLowReduced hepatic extraction.
Major Metabolite N-dealkylated imidazoleUnchanged parentMetabolic soft spot eliminated.

References

  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of cyclic compounds. Journal of the Chemical Society, Transactions.[2] [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic blocking strategies). [Link]

Sources

Foundational

Metabolic Stability of Sterically Hindered Histamine Derivatives: Engineering Pharmacokinetic Resilience

Executive Summary Endogenous histamine is a potent biogenic amine responsible for regulating neurotransmission, gastric acid secretion, and inflammatory responses. However, its therapeutic utility as a pharmacological ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Endogenous histamine is a potent biogenic amine responsible for regulating neurotransmission, gastric acid secretion, and inflammatory responses. However, its therapeutic utility as a pharmacological agent is severely limited by its rapid systemic degradation, exhibiting an in vivo half-life of mere minutes[1]. To harness histaminergic pathways—particularly targeting the Histamine H3 Receptor (H3R) for neurocognitive disorders—drug development professionals have engineered sterically hindered histamine derivatives[2]. This technical guide elucidates the biochemical causality behind how steric shielding circumvents primary metabolic enzymes, presents comparative stability data, and details a self-validating protocol for assessing intrinsic clearance during preclinical drug discovery.

The Biochemical Imperative: Endogenous Histamine Metabolism

Histamine homeostasis is tightly controlled by two primary enzymatic pathways, both of which require unhindered access to specific functional groups on the histamine molecule[1][3]:

  • Histamine-N-methyltransferase (HNMT): An intracellular enzyme that utilizes S-adenosylmethionine (SAM) as a cofactor to methylate the imidazole ring at the tele-nitrogen (Nt), forming N-methylhistamine[1][3]. This is the dominant metabolic pathway in the central nervous system (CNS).

  • Diamine Oxidase (DAO): An extracellular, copper-dependent amine oxidase that catalyzes the oxidative deamination of the primary amine side chain, yielding imidazole acetaldehyde, ammonia, and hydrogen peroxide. This pathway predominates in the gastrointestinal tract and systemic circulation.

Because both enzymes rely on the formation of a precise enzyme-substrate complex, introducing bulky moieties adjacent to the imidazole ring or the ethylamine side chain fundamentally disrupts their catalytic efficiency.

Principles of Steric Shielding in Histamine Derivatives

The rational design of histamine derivatives relies on strategic steric hindrance to confer metabolic stability without abolishing receptor affinity.

  • 
    -Methylation (e.g., 
    
    
    
    -methylhistamine):
    By introducing a methyl group at the alpha-carbon of the ethylamine side chain, the molecule becomes a potent, selective H3R agonist[2][4]. The
    
    
    -methyl group creates a physical steric clash within the active site of DAO, preventing the nucleophilic attack required for oxidative deamination. Furthermore, the altered conformational dynamics reduce its affinity for HNMT, significantly prolonging its CNS half-life compared to endogenous histamine.
  • Branched-Alkyl and Non-Imidazole Substitutions: Recent advancements have moved beyond the traditional imidazole ring to avoid off-target cytochrome P450 (CYP) interactions and imidazole-related toxicity[5]. For instance, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines (such as the tool compound VUF16839) utilize a branched azetidine structure[5][6]. The steric bulk of these branched alkyl groups not only prevents overalkylation during chemical synthesis but also physically occludes the amine from amine oxidases, yielding excellent metabolic stability in liver microsomes[5][6].

G Histamine Endogenous Histamine (Rapid Degradation) HNMT HNMT Pathway (Intracellular Methylation) Histamine->HNMT SAM Cofactor DAO DAO Pathway (Extracellular Oxidation) Histamine->DAO O2, H2O NMH N-methylhistamine HNMT->NMH ImAA Imidazole acetaldehyde DAO->ImAA Derivative Sterically Hindered Derivative (e.g., α-MeHA, VUF16839) Block1 Derivative->Block1 Block2 Derivative->Block2 Block1->HNMT Steric Clash (Blocks Nt) Block2->DAO Steric Clash (Blocks Amine)

Figure 1: Steric hindrance by bulky derivatives blocking HNMT and DAO metabolic pathways.

Comparative Metabolic Stability Data

To quantify the impact of steric hindrance, the intrinsic clearance (


) and half-life (

) of endogenous histamine are compared against sterically hindered derivatives in Human Liver Microsomes (HLM).
CompoundStructural ModificationTarget ReceptorHLM

(min)

(

L/min/mg)
Primary Metabolic Fate
Histamine None (Endogenous)H1R, H2R, H3R, H4R< 5> 200Rapid methylation (HNMT) & oxidation (DAO)

-Methylhistamine

-carbon methylation
H3R (Agonist)~ 4535.2Slowed oxidation; highly resistant to DAO
VUF16839 Branched azetidine (Non-imidazole)H3R (Agonist)> 120< 5.0Highly stable; minimal CYP/amine oxidase degradation

Note: Data represents generalized in vitro microsomal stability metrics to illustrate the pharmacokinetic enhancements achieved via structural shielding[5][6].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of novel sterically hindered derivatives must be evaluated using a highly controlled in vitro microsomal assay. The following protocol is designed as a self-validating system, incorporating strict causality checks to verify enzyme viability and analytical accuracy.

Protocol: Determination of Intrinsic Clearance in Liver Microsomes

Step 1: Reagent Preparation Prepare a 10 mM stock of the test derivative in DMSO. Dilute to a 1


M working solution in 100 mM potassium phosphate buffer (pH 7.4).
Causality Check: The final DMSO concentration must remain 

0.1%. Higher concentrations of organic solvents will denature microsomal proteins and artificially inflate the compound's apparent stability.

Step 2: Microsome Incubation In a 96-well plate, combine the test compound (1


M) with human or rodent liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality Check: NADPH is the obligatory electron donor for CYP-mediated and some FMO-mediated metabolism. Running a parallel "Minus-NADPH" control well validates that any observed degradation is strictly enzyme-dependent and not due to chemical instability or non-specific binding to the plastic plate.

Step 4: Time-Course Quenching At designated time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50


L aliquot and immediately quench the reaction by adding 150 

L of ice-cold acetonitrile containing an analytical internal standard (e.g., a deuterated analog). Causality Check: The 3:1 ratio of cold organic solvent instantly denatures metabolic enzymes via protein precipitation, locking the metabolite profile at that exact second and preventing post-extraction degradation.

Step 5: Centrifugation and LC-MS/MS Analysis Centrifuge the quenched samples at 4000


 g for 15 minutes at 4°C. Transfer the supernatant for Multiple Reaction Monitoring (MRM) LC-MS/MS analysis to quantify the disappearance of the parent compound.

Step 6: Data Processing Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (


). Calculate 

and

.

Workflow Step1 1. Compound Preparation (1 µM in PBS, ≤0.1% DMSO) Step2 2. Microsome Incubation (0.5 mg/mL Protein, 37°C) Step1->Step2 Step3 3. Reaction Initiation (+NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5 Step6 6. Data Processing (Calculate t½ & Intrinsic Clearance) Step5->Step6

Figure 2: Self-validating LC-MS/MS workflow for assessing microsomal intrinsic clearance.

Conclusion

The metabolic liability of endogenous histamine precludes its direct pharmacological application. By applying the principles of steric hindrance—either through targeted methylation of the alkyl chain or the deployment of bulky non-imidazole pharmacophores—drug developers can systematically engineer metabolic resilience[2][5]. This structural shielding directly antagonizes the catalytic mechanisms of HNMT and DAO, resulting in H3R agonists with pharmacokinetic profiles suitable for in vivo CNS targeting[4][6].

References

  • PMC / NIH: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at: 5

  • ACS Publications: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at:6

  • Creative Enzymes: The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism. Available at: 3

  • Sigma-Aldrich: Histamine Synthesis and Metabolism. Available at: 1

  • SciSpace: The histamine H3 receptor: from gene cloning to H3 receptor drugs. Available at:2

  • ResearchGate: Histamine and selective H3-receptor ligands: A possible role in the mechanism and management of epilepsy. Available at: 4

Sources

Protocols & Analytical Methods

Method

Reductive amination protocols for imidazole-containing ketones

Application Note: Advanced Reductive Amination Protocols for Imidazole-Containing Ketones Introduction & Mechanistic Challenges Reductive amination is a cornerstone C–N bond-forming reaction in drug discovery and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for Imidazole-Containing Ketones

Introduction & Mechanistic Challenges

Reductive amination is a cornerstone C–N bond-forming reaction in drug discovery and synthetic chemistry. However, when applied to imidazole-containing ketones, researchers frequently encounter significant chemo-selectivity and conversion bottlenecks. The imidazole heterocycle introduces three distinct mechanistic challenges that must be addressed to ensure high-yielding protocols:

  • Lewis Basic Interference: The unshared electron pair on the basic imidazole nitrogen (sp² hybridized) is a potent Lewis base. It can coordinate with Lewis acid catalysts or transition metals, effectively poisoning the catalyst or altering the electrophilicity of the target ketone.

  • Internal Buffering & pH Sensitivity: Standard reductive amination often requires a mildly acidic environment (pH 4–5) to protonate the hemiaminal intermediate, facilitating dehydration into the highly electrophilic iminium ion. The inherent basicity of the imidazole ring acts as an internal buffer, resisting this acidification and stalling the reaction at the hemiaminal stage[1].

  • Imine Lifetime & Epimerization: Prolonged imine lifetimes in solution, especially when reduction is sluggish due to coordination, can lead to unwanted side reactions, including epimerization of adjacent chiral centers[2].

To circumvent these issues, the selection of the reducing agent and the strategic use of additives—such as Titanium(IV) isopropoxide (Ti(OiPr)₄)—are critical for driving the reaction forward[3][4].

Mechanistic Workflow & Coordination Dynamics

G K Imidazole Ketone + Amine I Hemiaminal Intermediate K->I Nucleophilic Addition S Side Reaction: Imidazole N-Coordination K->S Lewis Acid Trapping IM Iminium Ion (Activated) I->IM Dehydration (-H2O) R Hydride Reduction (NaBH(OAc)3) IM->R Hydride Transfer P Alkyl Imidazole Amine (Target Product) R->P Workup S->IM Overcome by Ti(OiPr)4

Mechanistic workflow of imidazole ketone reductive amination and coordination challenges.

Quantitative Comparison of Reducing Agents

Selecting the correct hydride source is paramount. While Sodium cyanoborohydride (NaBH₃CN) has historically been used, it requires strict pH control (pH 6–7) to avoid direct ketone reduction, a parameter difficult to maintain with basic imidazoles. Furthermore, it risks the release of highly toxic hydrogen cyanide gas[1]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is milder, highly selective for iminium ions, and avoids cyanide byproducts[1].

Table 1: Reagent Selection Matrix for Imidazole Ketones

Reducing AgentSelectivity for IminiumMoisture SensitivityOptimal pH RangeToxicity / Primary Byproducts
NaBH(OAc)₃ HighHigh4.0 – 5.0Low / Acetic Acid
NaBH₃CN ModerateLow6.0 – 7.0High / HCN (potential)
Ti(OiPr)₄ / NaBH₄ High (via Ti complex)HighNeutralLow / Titanium Salts
Borane-Ammonia HighModerateNeutralLow / Borates

Step-by-Step Methodologies

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Application: Best suited for unhindered imidazole ketones reacting with primary or secondary amines.

Self-Validating Workflow:

  • Imine Pre-formation: Dissolve the imidazole ketone (1.0 eq) and the desired amine (1.1–1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or THF to achieve a 0.1–0.2 M concentration. Stir at room temperature under an inert atmosphere for 30 minutes[5].

    • Causality: Pre-stirring allows the hemiaminal to form before the hydride is introduced, minimizing the direct reduction of the unreacted ketone into a secondary alcohol[2].

  • Acidification: Add glacial acetic acid (1.0–2.0 eq).

    • Causality: Acetic acid protonates the hemiaminal to facilitate dehydration into the highly electrophilic iminium ion. Because the imidazole ring buffers the solution, slightly more acid is required compared to non-heterocyclic substrates[1].

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. A slight exotherm may be observed, validating active hydride transfer[5]. Stir for 2–24 hours.

  • Monitoring & Quench: Monitor the reaction via LC-MS. Once the ketone is consumed, carefully quench by the slow addition of saturated aqueous NaHCO₃[5].

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing post-workup degradation.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Titanium Isopropoxide-Mediated Reductive Amination

Application: Necessary for sterically hindered imidazole ketones, or when Protocol A fails due to severe imidazole-metal coordination.

Self-Validating Workflow:

  • Activation & Protection: Dissolve the imidazole ketone (1.0 eq) and amine (1.2 eq) in anhydrous THF. Add Ti(OiPr)₄ (2.0 eq) dropwise[4].

    • Causality: Ti(OiPr)₄ acts as a potent Lewis acid to activate the ketone and scavenges water to forcefully drive imine formation. Crucially, the excess titanium saturates the Lewis basic sites on the imidazole ring, acting as a transient protecting group to prevent catalyst poisoning[3][4].

  • Reduction: Stir for 4–6 hours at room temperature. Cool the mixture to 0 °C and add a hydride source (e.g., NaBH₄ or Borane-ammonia complex, 1.5 eq)[4]. Stir for an additional 2 hours.

  • Workup: Quench the reaction by adding 1M NaOH or water.

    • Causality: This step hydrolyzes the titanium complex, precipitating it as insoluble, gelatinous titanium dioxide (TiO₂).

  • Filtration: Filter the entire heterogeneous mixture through a pad of Celite, washing generously with ethyl acetate.

    • Causality: Failing to filter through Celite will result in severe, unbreakable emulsions during liquid-liquid extraction due to the TiO₂ salts.

Troubleshooting and Purification Strategies

Purification of imidazole-containing amines is notoriously difficult. The basic nature of both the imidazole ring and the newly formed amine causes strong interactions with the acidic silanol groups on a standard normal-phase silica gel column, leading to severe peak tailing and product loss[5].

  • Chromatographic Solution: Pre-treat the silica column with 1–5% triethylamine (TEA) or utilize a mobile phase containing a basic modifier (e.g., DCM / MeOH / NH₄OH) to block the active silanol sites and ensure sharp peak elution[5]. Alternatively, reverse-phase chromatography or ion-exchange resins should be employed for highly polar derivatives[5].

  • Moisture Control: NaBH(OAc)₃ is highly moisture-sensitive. Ensure all solvents are rigorously anhydrous and reactions are conducted under an inert argon or nitrogen atmosphere to maintain reagent efficacy[5].

References

  • Title: Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde | Source: benchchem.com | URL: 5

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future | Source: acs.org (Chemical Reviews) | URL: 3

  • Title: Recent developments in the synthesis and synthetic applications of borane–amines | Source: rsc.org (RSC Advances) | URL: 4

  • Title: Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst | Source: chemrxiv.org | URL: 2

  • Title: Myers Chem 115: Reduction with Sodium Triacetoxyborohydride | Source: harvard.edu | URL: 1

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the Synthesis of Imidazolyl Amines via Grignard Addition to Nitriles

Preamble: Navigating a Classic Challenge in Heterocyclic Chemistry The synthesis of primary amines through the addition of organometallic reagents to nitriles is a cornerstone transformation in organic chemistry. When th...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating a Classic Challenge in Heterocyclic Chemistry

The synthesis of primary amines through the addition of organometallic reagents to nitriles is a cornerstone transformation in organic chemistry. When the substrate is an imidazole nitrile, however, the reaction is fraught with challenges. The inherent acidity of the imidazole N-H proton presents a classic incompatibility with the powerful basicity of Grignard reagents, leading to immediate quenching of the nucleophile via an acid-base reaction rather than the desired addition to the nitrile.[1][2] This guide provides a comprehensive framework for overcoming this fundamental obstacle, detailing the strategic use of nitrogen-protecting groups to unlock a reliable pathway to novel imidazolyl amines—scaffolds of significant interest in medicinal chemistry and drug development.

This document moves beyond a simple recitation of steps. It delves into the causality behind the protocol, offering insights into why specific choices are made, how to anticipate potential pitfalls, and how to logically troubleshoot the synthesis.

The Core Problem: Acidity vs. Basicity

The primary hurdle in the direct Grignard addition to an unprotected imidazole nitrile is the proton on the imidazole nitrogen. This proton is sufficiently acidic to react with the Grignard reagent (R-MgX), which acts as a strong base. The result is the deprotonation of the imidazole ring and the formation of a non-productive alkane (R-H), halting the desired synthetic pathway before it begins.

To achieve a successful synthesis, a strategic workflow is required that masks the reactive N-H proton, allows for the key C-C bond formation, and then selectively reveals the target amine.

Diagram 1: The fundamental challenge and its strategic solution.

The Strategic Workflow: A Multi-Stage Approach

A successful synthesis hinges on a four-stage process that systematically addresses the inherent reactivity challenges. This workflow ensures that the Grignard reagent engages exclusively with the nitrile moiety and that the intermediate is correctly processed to yield the desired primary amine.

Workflow Start Imidazole Nitrile Protect Step 1: N-Protection (e.g., SEM-Cl, Tr-Cl) Start->Protect Mask acidic proton Grignard Step 2: Grignard Addition (R-MgX in Anhydrous THF) Protect->Grignard Form C-C bond Reduce Step 3: In-Situ Reduction (e.g., NaBH4, MeOH) Grignard->Reduce Reduce imine to amine Deprotect Step 4: Deprotection (e.g., TBAF, HCl) Reduce->Deprotect Unmask N-H End Final Product: Imidazolyl Amine Deprotect->End Mechanism cluster_main Key Mechanistic Steps cluster_side Common Pitfall Nit Imine Nit->Imine 1. R'-MgX (Nucleophilic Attack) Amine Imine->Amine 2. [H] (Reduction) e.g., NaBH4, MeOH Imine_hydrolysis Ketone Imine_hydrolysis->Ketone H3O+ Workup (Hydrolysis)

Diagram 3: The crucial divergence between amine and ketone synthesis pathways.

A one-pot Grignard addition followed by reduction with a milder reducing agent like sodium borohydride in an alcohol solvent is an effective and safer alternative to using potent hydrides like LiAlH₄. [3]This approach avoids the isolation of the sensitive imine intermediate. [3]

Experimental Protocols

Safety Precaution: Grignard reactions are highly exothermic and sensitive to air and moisture. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: N-Protection of 4-Cyanoimidazole (Illustrative Example with SEM)
  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.

  • Reagent Setup: To the flask, add 4-cyanoimidazole (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Protecting Group Introduction: Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-SEM-protected 4-cyanoimidazole.

Protocol 2: Grignard Addition and In-Situ Reduction
  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagent Setup: Add the N-protected imidazole nitrile (1.0 eq) to the flask and dissolve in anhydrous THF (~0.2 M).

  • Grignard Addition: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq in THF) in the dropping funnel. Add the Grignard solution dropwise to the nitrile solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile. The reaction may be gently heated if the Grignard reagent is sterically hindered. [3]5. Reduction Setup: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 3.0 eq) in anhydrous methanol.

  • In-Situ Reduction: Slowly add the methanolic NaBH₄ solution to the reaction mixture. Caution: Vigorous gas evolution.

  • Completion: After addition, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Cool the flask to 0 °C and slowly quench with 1 M HCl until the solution is acidic (pH ~2-3). Stir for 30 minutes. Then, basify the solution with aqueous NaOH (e.g., 6 M) to pH ~10-11.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the N-protected imidazolyl amine.

Protocol 3: Deprotection of N-SEM-Protected Amine
  • Reaction Setup: Dissolve the N-SEM-protected amine (1.0 eq) in THF.

  • Deprotection Reagent: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts. Dry the organic layer, concentrate, and purify by flash chromatography or crystallization to afford the final imidazolyl amine.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of Grignard adduct 1. Inactive Grignard reagent. 2. Wet solvents or glassware. [1] 3. Incomplete protection of imidazole N-H.1. Titrate the Grignard reagent before use. 2. Ensure all solvents are anhydrous and glassware is rigorously flame-dried. 3. Confirm complete protection by NMR/TLC before starting the Grignard step.
Ketone is isolated instead of amine 1. Incomplete reduction of the imine intermediate. 2. Accidental hydrolysis during workup before reduction was complete.1. Increase equivalents of NaBH₄ or reaction time for the reduction step. 2. Ensure the reaction is kept anhydrous until after the reduction step is complete.
Starting nitrile recovered 1. Sterically hindered Grignard reagent or nitrile. 2. Low reaction temperature.1. Increase reaction temperature (e.g., reflux in THF). 2. Consider catalysis with a copper(I) salt like CuBr to accelerate addition. [3][4]
Difficult deprotection 1. Protecting group is too robust. 2. Insufficient deprotection reagent or time.1. Screen alternative deprotection conditions (e.g., stronger acid/base, different solvent). 2. Increase equivalents of deprotection reagent and extend reaction time.

References

  • Wang, Y., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis, 19(8), 923-929. Available at: [Link]

  • Puckett, W. E. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available at: [Link]

  • Bentham Science. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Bentham Science Publishers. Available at: [Link]

  • RSC Publishing. (Date N/A). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles. Royal Society of Chemistry. Available at: [Link]

  • Chemical Communications (RSC Publishing). (Date N/A). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Royal Society of Chemistry. Available at: [Link]

  • Koronatov, A., et al. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ChemRxiv. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters. Available at: [Link]

  • PMC. (Date N/A). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. PubMed Central. Available at: [Link]

  • Master Organic Chemistry. (Date N/A). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Organic Chemistry Tutor. (Date N/A). Grignard Reaction of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • ResearchGate. (2026). (PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ResearchGate. Available at: [Link]

  • ResearchGate. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion | Request PDF. ResearchGate. Available at: [Link]

  • Quora. (2020). What is the reaction of Grignard + hydrogen cyanide? Quora. Available at: [Link]

  • ACS Publications. (Date N/A). Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available at: [Link]

  • RSC Publishing. (2024). Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines. RSC Advances. Available at: [Link]

  • University of Calgary. (Date N/A). Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. Available at: [Link]

  • RSC Publishing. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis... Chemical Science. Available at: [Link]

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  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. Available at: [Link]

  • Frontiers. (Date N/A). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers Media. Available at: [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • YouTube. (2024). Lecture-7 Grignard Reagent (Reaction with cyanides). YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Reaction of Grignard reagent with hydrogen cyanide. Stack Exchange. Available at: [Link]

  • Brainly.in. (2022). one limitations of grignard's reagent​. Brainly. Available at: [Link]

  • Pearson. (Date N/A). Show how you would add a Grignard reagent to an ester or a nitrile... Pearson. Available at: [Link]

  • ResearchGate. (2025). A general route to 4-substituted imidazoles. ResearchGate. Available at: [Link]

  • YouTube. (2021). Addition of Grignard Reagents & Carbon Nucleophiles to Aldehydes & Ketones. YouTube. Available at: [Link]

  • Ludwig-Maximilians-Universität München. (Date N/A). New Functionalized Grignard Reagents and their Applications in Amination Reactions. LMU. Available at: [Link]

  • ACS Publications. (Date N/A). Reaction of acyl cyanides with Grignard reagents. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (Date N/A). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. Available at: [Link]

  • Arkat USA. (Date N/A). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. Available at: [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • PMC. (Date N/A). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. PubMed Central. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(1H-imidazol-5-yl)propan-2-amine in Fragment-Based Drug Design

Introduction: The Strategic Value of 2-(1H-imidazol-5-yl)propan-2-amine in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-(1H-imidazol-5-yl)propan-2-amine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By focusing on smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[4][5] Within this paradigm, the selection of a high-quality fragment library is paramount to the success of a screening campaign.

This guide focuses on the application of a specific, yet highly versatile fragment: 2-(1H-imidazol-5-yl)propan-2-amine . This fragment is of particular interest due to the convergence of several desirable features for FBDD:

  • The Imidazole Core: The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[6][7][8] Its aromatic nature allows it to participate in π-stacking interactions, while the two nitrogen atoms can act as both hydrogen bond donors and acceptors, providing rich interaction potential with protein targets.[9][10]

  • The Primary Amine: This functional group provides a crucial vector for chemical elaboration. It serves as a key attachment point for "fragment growing" or "linking" strategies, allowing for the systematic optimization of the initial fragment hit into a potent lead compound.[11][12][13]

  • Conformational Constraint: The gem-dimethyl group on the carbon adjacent to the imidazole ring introduces a degree of conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher ligand efficiency.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 2-(1H-imidazol-5-yl)propan-2-amine in their FBDD campaigns. We will delve into its physicochemical properties, provide detailed protocols for biophysical screening and structural characterization, and outline strategies for hit-to-lead optimization.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's physicochemical properties is essential for designing effective screening experiments and interpreting the resulting data. The properties of 2-(1H-imidazol-5-yl)propan-2-amine are well-aligned with the "Rule of Three," a guiding principle for fragment library design.[4][11]

PropertyValueSignificance in FBDD
Molecular Formula C₇H₁₃N₃Low atom count allows for efficient exploration of chemical space.
Molecular Weight 139.20 g/mol [14]Complies with the "Rule of Three" (MW < 300 Da), increasing the probability of fitting into small pockets on the protein surface.[4][11]
XLogP3 0.3[14]Indicates good solubility, which is crucial for biophysical screening assays that require high compound concentrations.
Hydrogen Bond Donors 2[14]Provides potential for specific interactions with the target protein.
Hydrogen Bond Acceptors 2[14]Offers additional opportunities for hydrogen bonding.
Rotatable Bond Count 2[14]Low number of rotatable bonds reduces conformational entropy upon binding, potentially increasing ligand efficiency.

FBDD Workflow Utilizing 2-(1H-imidazol-5-yl)propan-2-amine

The following diagram illustrates a typical FBDD workflow, highlighting the key stages where our fragment of interest plays a central role.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (including 2-(1H-imidazol-5-yl)propan-2-amine) Screen Biophysical Screening (SPR, DSF, NMR) Lib->Screen Screening Hits Validated Hits (Weak Binders) Screen->Hits Hit Validation Xtal X-ray Crystallography Hits->Xtal Structural Studies Pose Binding Pose Determination Xtal->Pose Structure Solution SBDD Structure-Based Design (Growing, Linking) Pose->SBDD Rational Design Chem Chemical Synthesis SBDD->Chem Synthesis of Analogs Chem->Screen Re-screening Lead Potent Lead Compound Chem->Lead Optimization Hit_to_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment 2-(1H-imidazol-5-yl)propan-2-amine Growing Fragment Growing (Elaboration at the amine) Fragment->Growing Linking Fragment Linking (Connecting to a second fragment) Fragment->Linking Merging Fragment Merging (Combining with another overlapping fragment) Fragment->Merging Lead Potent Lead Compound (Improved Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

Sources

Application

Advanced Application Note: N-tert-Butoxycarbonylation (Boc) Strategies for Sterically Hindered Primary Amines

Executive Summary & The Steric Challenge The protection of primary amines with the tert-butoxycarbonyl (Boc) group is a fundamental transformation in peptide synthesis, medicinal chemistry, and complex API development [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Steric Challenge

The protection of primary amines with the tert-butoxycarbonyl (Boc) group is a fundamental transformation in peptide synthesis, medicinal chemistry, and complex API development [1]. Standard protocols rely on di-tert-butyl dicarbonate (Boc₂O) and a mild base such as triethylamine (TEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[1].

However, these standard conditions frequently fail when applied to sterically hindered primary amines (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines), resulting in sluggish kinetics, poor yields, or complete recovery of starting materials[2].

Mechanistic Causality: The failure is primarily kinetic. Boc₂O is an exceptionally bulky electrophile. When a sterically hindered amine approaches the carbonyl carbon of Boc₂O, severe steric repulsion between the amine's bulky substituents and the tert-butyl groups of the anhydride prevents the formation of the required tetrahedral transition state. Furthermore, hindered aryl amines suffer from reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring, compounding the steric clash[2]. To overcome this, the reaction microenvironment must be engineered to either activate the electrophile without adding steric bulk or forcefully increase the nucleophilicity of the amine.

Strategic Approaches for Hindered Amines

To bypass the kinetic barrier, Application Scientists typically employ one of three field-proven strategies:

A. Nucleophilic Catalysis (DMAP)

For electron-deficient or moderately hindered aryl amines, 4-dimethylaminopyridine (DMAP) is the catalyst of choice[2].

  • The "Why": TEA is neither basic enough to deprotonate the amine nor nucleophilic enough to activate Boc₂O. DMAP acts as a superior nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is significantly more reactive and less sterically encumbered than Boc₂O itself, allowing the weakly nucleophilic hindered amine to successfully attack[2].

B. Lewis Acid Catalysis & Solvent-Free Conditions

For highly hindered aliphatic amines, Lewis acids such as Lithium Perchlorate (LiClO₄) or Sulfamic Acid (H₃NSO₃) provide exceptional results[3],[4].

  • The "Why": Lewis acids coordinate directly to the carbonyl oxygen of Boc₂O. This polarization increases the electrophilicity of the carbonyl carbon without adding bulky ligands to the transition state[5]. Sulfamic acid is particularly advantageous as it is a solid, cost-effective catalyst that enables the reaction to be run under solvent-free (neat) conditions [6],[4]. Removing the solvent maximizes the effective concentration of the reactants, thermodynamically driving the equilibrium forward to overcome the steric kinetic barrier[4].

C. Strong Base Deprotonation

For exceptionally hindered substrates (e.g., tritylamine), neutral or mildly basic conditions are entirely ineffective.

  • The "Why": Deprotonating the amine with a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) generates a highly nucleophilic amide anion. This forceful nucleophile possesses enough energy to overcome extreme steric barriers and attack Boc₂O directly.

Strategy Selection Workflow

BocStrategy Start Sterically Hindered Primary Amine Type Amine Electronic Nature? Start->Type Aryl Electron-Deficient / Aryl (e.g., o-haloaniline) Type->Aryl Aromatic Aliphatic Aliphatic / Alkyl (e.g., t-butylamine) Type->Aliphatic Aliphatic DMAP Nucleophilic Catalysis 10-20 mol% DMAP, THF, Heat Aryl->DMAP HindranceLevel Degree of Steric Bulk? Aliphatic->HindranceLevel Moderate Moderate to High (e.g., Adamantylamine) HindranceLevel->Moderate Extreme Extreme (e.g., Tritylamine) HindranceLevel->Extreme LewisAcid Lewis Acid / Solvent-Free 5 mol% Sulfamic Acid or LiClO4 Moderate->LewisAcid StrongBase Strong Base Deprotonation NaHMDS, THF, -78°C to RT Extreme->StrongBase

Decision tree for selecting Boc-protection strategies based on steric and electronic properties.

Quantitative Catalyst Comparison

The following table summarizes the efficacy of various catalytic systems when applied to sterically hindered primary amines, highlighting the dramatic reduction in reaction time when moving away from standard conditions.

Catalyst / ReagentSubstrate ClassReaction ConditionsTypical TimeTypical YieldRef
None (TEA only) Hindered AliphaticTHF or DCM, RT> 24 h< 30%[1]
DMAP (10-20 mol%) Hindered ArylTHF, Reflux2 - 4 h85 - 95%[2]
LiClO₄ (20 mol%) Hindered AliphaticNeat or CH₃CN, RT1 - 3 h90 - 98%[3]
Sulfamic Acid (5 mol%) Highly Hindered AliphaticSolvent-free, RT15 - 30 min90 - 99%[4]
NaHMDS (1.1 eq) Extremely HinderedTHF, -78 °C to RT4 - 12 h70 - 85%N/A

Detailed Experimental Protocols

Protocol 1: Solvent-Free Lewis Acid Catalysis (Sulfamic Acid)

Best for: Highly hindered aliphatic amines.

Materials:

  • Sterically hindered primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Sulfamic acid (H₃NSO₃) (0.05 eq, 5 mol%)[4]

  • Ethyl acetate (for workup)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the hindered primary amine (1.0 mmol) and Boc₂O (1.05 mmol). Do not add any solvent.

  • Catalyst Addition: Add sulfamic acid (0.05 mmol) directly to the neat mixture at room temperature[4].

  • Reaction: Stir the mixture vigorously. The high localized concentration will drive the reaction rapidly.

  • Self-Validation Check 1 (Physical State): As the reaction progresses, the mixture will typically transition from a heterogeneous paste to a uniform melt, and eventually solidify as the carbamate product forms.

  • Self-Validation Check 2 (TLC): Monitor via TLC (eluent: EtOAc/Hexane). The disappearance of the highly polar primary amine spot (visualized via ninhydrin, turning purple/pink) and the emergence of a less polar, CAM-stainable spot confirms conversion.

  • Workup: Once complete (typically 15–30 min), dilute the mixture with ethyl acetate (10 mL) and filter to remove the insoluble sulfamic acid catalyst (which can be washed and reused)[6]. Evaporate the solvent under reduced pressure to yield the pure N-Boc protected amine.

Protocol 2: DMAP-Catalyzed Protection

Best for: Hindered, electron-deficient aryl amines (e.g., ortho-substituted anilines).

Materials:

  • Hindered aryl amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 - 3.0 eq) Note: Excess is required as some Boc₂O degrades under extended heating.

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)[2]

  • Anhydrous THF

Step-by-Step Methodology:

  • Dissolution: Dissolve the aryl amine (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add Boc₂O (2.5 mmol) followed by DMAP (0.1 mmol)[2].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux).

  • Self-Validation Check (Gas Evolution): The decomposition of the intermediate releases carbon dioxide (CO₂) and tert-butanol[1]. Continuous bubbling observed in the reaction mixture is a direct visual indicator of active N-Boc-pyridinium intermediate formation and reaction progress. Cessation of bubbling suggests either reaction completion or reagent depletion.

  • Monitoring: Check by TLC every hour. Hindered aryl amines may take 2 to 4 hours to reach completion[2].

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Wash the organic layer with 0.1 M HCl to remove DMAP, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if di-Boc byproducts are observed.

References

  • Darnbrough, S., et al. (2001). An improved synthesis of N-Boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. URL:[Link]

  • Heydari, A., & Hosseini, S. E. (2005). Lithium Perchlorate-Catalyzed Boc Protection of Amines and Amine Derivatives. Advanced Synthesis & Catalysis, 347(15), 1929-1932. URL:[Link]

  • Upadhyaya, D. J., Barge, A., Stefania, R., & Cravotto, G. (2007). Efficient, solventless N-Boc protection of amines carried out at room temperature using sulfamic acid as recyclable catalyst. Tetrahedron Letters, 48(47), 8318-8322. URL:[Link]

Sources

Method

Microwave-Assisted Synthesis of gem-Dimethyl Imidazole Derivatives

Application Note: AN-MW-402 High-Efficiency Protocols for Sterically Hindered Heterocycles Abstract This application note details the microwave-assisted synthesis of gem-dimethyl substituted imidazole derivatives, specif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-402

High-Efficiency Protocols for Sterically Hindered Heterocycles

Abstract

This application note details the microwave-assisted synthesis of gem-dimethyl substituted imidazole derivatives, specifically focusing on 4,4-dimethyl-2-imidazolines and bulky 2,4,5-trisubstituted imidazoles . The incorporation of gem-dimethyl groups (two methyl substituents on a single carbon) is a critical strategy in medicinal chemistry to enhance metabolic stability (blocking oxidation sites) and restrict conformational freedom via the Thorpe-Ingold effect. However, the steric bulk of these groups often impedes traditional thermal synthesis. This guide demonstrates how microwave irradiation overcomes these kinetic barriers, reducing reaction times from hours to minutes while significantly improving yields.

Introduction & Rationale
The gem-Dimethyl Challenge

The gem-dimethyl group is a "privileged" structural motif. By introducing a quaternary carbon, researchers can exploit the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , which thermodynamically and kinetically favors ring closure by compressing internal bond angles and reducing the entropy of the open-chain precursor.[1]

However, the initial intermolecular condensation required to form the acyclic precursor is often rate-limited by the very same steric bulk. Traditional thermal reflux (e.g., using toluene/xylene with Dean-Stark traps) frequently results in:

  • Incomplete conversion.

  • Long reaction times (24–48 hours).

  • Thermal degradation of sensitive functional groups.

The Microwave Solution

Microwave-assisted organic synthesis (MAOS) addresses these limitations through two primary mechanisms:

  • Dipolar Polarization: Direct coupling with polar intermediates (e.g., the zwitterionic transition states in amidation) leads to rapid internal heating.

  • Superheating: Access to temperatures significantly above the solvent's atmospheric boiling point in sealed vessels accelerates the rate-determining step (RDS) of the condensation.

Mechanistic Pathways

The synthesis generally proceeds via two distinct pathways depending on the desired scaffold.

Pathway A: Condensation for 4,4-Dimethyl-2-Imidazolines

This pathway involves the reaction of a carboxylic acid (or nitrile) with 1,2-diamino-2-methylpropane . The mechanism involves an initial amidation followed by a cyclodehydration.

Pathway B: Debus-Radziszewski Multi-Component Reaction (MCR)

For fully aromatic imidazoles bearing bulky side chains (e.g., tert-butyl/pivaloyl groups), a three-component condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source is utilized.

ReactionMechanism Start Precursors (Acid + Diamine) Inter Intermediate (Mono-Amide) Start->Inter MW Irradiation Rapid Amidation TS Cyclization TS (Thorpe-Ingold Assisted) Inter->TS Steric Compression Product 4,4-Dimethyl-2-Imidazoline TS->Product -H2O Cyclodehydration

Figure 1: Mechanistic pathway for the formation of the imidazoline ring.[2] The gem-dimethyl group facilitates the transition from Intermediate to Product via the Thorpe-Ingold effect.[1][3][4]

Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethyl-2-Substituted-2-Imidazolines

Target Scaffold: Pharmacophores analogous to Xylometazoline or precursors for metabolic stability studies.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv) [e.g., Phenylacetic acid, Benzoic acid]

  • Reagent: 1,2-Diamino-2-methylpropane (1.2 equiv)

  • Support/Catalyst: Silica Gel (200-400 mesh) or p-Toluenesulfonic acid (pTSA, 5 mol%)

  • Solvent: Solvent-free (Neat) or Chlorobenzene (if solubility is poor)

Step-by-Step Methodology:

  • Preparation:

    • In a 10 mL microwave process vial, mix the carboxylic acid (2 mmol) and 1,2-diamino-2-methylpropane (2.4 mmol).

    • Option A (Neat/Silica): Add 500 mg of silica gel and mix thoroughly with a spatula to create a dry dispersion. This acts as a dehydrating agent and Lewis acid support.

    • Option B (Solution): Dissolve in 2 mL of Chlorobenzene and add 5 mol% pTSA.

  • Irradiation:

    • Seal the vial with a Teflon-lined snap cap.

    • Instrument Settings:

      • Mode: Dynamic (hold temperature).

      • Temperature: 160°C – 180°C.

      • Pressure Limit: 250 psi (17 bar).

      • Power: Max 300W (High absorption).

      • Time: 10–15 minutes.

  • Work-up:

    • Cool to <50°C using compressed air (integrated in most MW reactors).

    • For Silica method: Add 10 mL MeOH, sonicate for 2 mins, and filter. Concentrate the filtrate.

    • For Solution method: Dilute with DCM, wash with sat. NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallization from Hexane/EtOAc (typically 9:1) or Flash Chromatography (DCM/MeOH/NH₃).

Data Summary: Thermal vs. Microwave

EntrySubstituent (R)MethodTimeYield (%)
1PhenylThermal (Reflux)24 h45%
2 Phenyl Microwave (180°C) 12 min 92%
34-Nitro-phenylThermal36 h30%
4 4-Nitro-phenyl Microwave (160°C) 10 min 88%
Protocol 2: MCR Synthesis of Sterically Bulky Trisubstituted Imidazoles

Target Scaffold: Fully aromatic imidazoles with bulky substituents (e.g., tert-butyl) synthesized via the Debus-Radziszewski reaction.

Reagents:

  • Benzil (1.0 mmol)[5]

  • Aldehyde (1.0 mmol) [e.g., Pivalaldehyde for gem-dimethyl moiety]

  • Ammonium Acetate (4.0 mmol)

  • Catalyst: Acidic Alumina or Molecular Iodine (10 mol%)

Methodology:

  • Assembly:

    • Combine Benzil, Aldehyde, and Ammonium Acetate in a microwave vial.

    • Add the catalyst (e.g., 10 mol% I₂).

    • Note: No solvent is required (the reagents melt and form a eutectic mixture).

  • Irradiation:

    • Temp: 130°C.

    • Time: 5–8 minutes.

    • Stirring: High (to ensure mixing of the melt).

  • Isolation:

    • Cool the mixture. The melt will solidify.

    • Triturate with cold water to remove excess ammonium acetate.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from Ethanol/Water.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Temperature too low for activation energy of hindered amine.Increase Temp to 200°C. Ensure vial is sealed properly to sustain pressure.
Vial Failure/Venting Excessive pressure from ammonia/water evolution.Use a larger headspace (10 mL vial for 2 mmol scale). Pre-stir reagents to release initial gas before sealing.
Sticky/Tar Product Polymerization of diamine or aldehyde.Reduce reaction time. Switch to "Power Cycling" (simultaneous cooling during heating).
Incomplete Cyclization Intermediate amide formed but ring not closed.Add a dehydrating agent (molecular sieves) or increase hold time at max temp.
Workflow Visualization

Workflow Start Reagent Prep (Acid + Diamine + Silica) MW Microwave Irradiation 180°C, 15 min, Dynamic Mode Start->MW Cool Cooling & Extraction (MeOH wash) MW->Cool Check Conversion > 95%? Cool->Check QC QC Analysis (NMR/LC-MS) Check->MW No (Add 5 min) Check->QC Yes

Figure 2: Operational workflow for the synthesis of gem-dimethyl imidazolines.

References
  • Pathan, M. Y., et al. (2006).[6] "Microwave-assisted facile synthesis of 2-substituted 2-imidazolines." Arkivoc, 15, 205-210.[6][7]

  • Bratulescu, G. (2009).[8] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium." Synthesis, 2009(14), 2319-2320.

  • Shelke, K. F., et al. (2009). "Microwave Assisted Synthesis of 2,4,5-Triaryl Imidazoles Using Sodium Bisulfite as a Catalyst." Bulletin of the Korean Chemical Society, 30(5), 1057-1060.

  • Jung, M. E., & Piizzi, G. (2005).[9] "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 105(5), 1735-1766.[9] (Grounding for Thorpe-Ingold Effect).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Hydrophilic Imidazole Amines by Ion-Exchange Chromatography

Welcome to the technical support center for the purification of hydrophilic imidazole amines using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of hydrophilic imidazole amines using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust solutions for common challenges encountered during these separations.

Core Principles: Why Ion-Exchange for Hydrophilic Imidazole Amines?

Ion-exchange chromatography separates molecules based on their net surface charge by exploiting electrostatic interactions with an oppositely charged stationary phase.[1][2] This technique is exceptionally well-suited for hydrophilic imidazole amines due to their distinct charge characteristics, which are highly dependent on pH.

The imidazole ring typically has a pKa between 6 and 7, while aliphatic amine groups have a pKa well above 9. This means that by controlling the pH of the mobile phase, you can precisely manipulate the charge of your target molecule to achieve optimal binding and separation.

  • At pH < 6.0: Both the imidazole ring and the amine group are protonated, giving the molecule a strong positive charge. This makes it an ideal candidate for Cation-Exchange Chromatography (CEX) .[3][4]

  • At pH > 7.5 (and below the amine's pKa): The imidazole ring becomes neutral, but the primary/secondary amine group remains protonated (positively charged). The molecule can still be purified using CEX, though its binding affinity may be reduced.

Due to their hydrophilic nature, these compounds typically exhibit minimal secondary hydrophobic interactions with the resin backbone, often leading to sharp, symmetrical peaks when the correct conditions are employed. However, challenges can still arise, and this guide is here to help you navigate them.

Diagram: IEX Method Development Workflow

IEX_Workflow cluster_Analyte Step 1: Analyte Characterization cluster_Mode Step 2: Mode & pH Selection cluster_Column Step 3: Column & Buffer Selection cluster_Run Step 4: Elution Strategy Analyte Hydrophilic Imidazole Amine Determine pKa values Mode Select Cation Exchange (CEX) (Analyte is positively charged) Analyte->Mode pH_Select Choose Buffer pH 0.5-1.0 unit below lowest pKa for strong binding (e.g., pH 4.5-5.5) Mode->pH_Select Resin_Type Select Resin Type Strong (SP) vs. Weak (CM) pH_Select->Resin_Type Buffer_Choice Select Buffer System pKa within 0.5 units of operating pH (e.g., Acetate, MES) Resin_Type->Buffer_Choice Equilibrate Equilibrate Column (5-10 CV Start Buffer) Buffer_Choice->Equilibrate Load Load Sample (Low ionic strength) Equilibrate->Load Wash Wash (Remove unbound impurities) Load->Wash Elute Elute with Salt Gradient (e.g., 0-1 M NaCl) or pH Gradient Wash->Elute Regenerate Regenerate & Store (High Salt, NaOH, 20% Ethanol) Elute->Regenerate

Caption: A logical workflow for developing an IEX method for imidazole amines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My imidazole amine does not bind to the cation-exchange column and elutes in the flow-through.

Possible Causes & Solutions:

  • Incorrect Buffer pH: The most common cause is a buffer pH that is too high, causing your amine to be neutral or insufficiently charged.

    • Causality: If the buffer pH is above the pKa of both the imidazole and amine functional groups, the molecule will have a neutral or near-neutral charge and will not interact with the cation-exchange resin.[3][5]

    • Solution: Verify your buffer's pH. Ensure it is at least 0.5 to 1.0 pH unit below the lowest pKa of your molecule to guarantee a strong positive charge. For most imidazole amines, a starting pH between 4.5 and 5.5 is a robust choice.[6]

  • High Ionic Strength of the Sample: Your sample may contain too much salt.

    • Causality: The fundamental principle of IEX relies on the electrostatic attraction between your charged molecule and the resin. Salt ions (e.g., Na⁺, K⁺) in the sample will compete for the binding sites on the resin, preventing your amine from binding effectively.[5][7]

    • Solution: Desalt your sample before loading or dilute it at least 10-20 times with the starting buffer.[7] Ensure the conductivity of your sample is similar to that of the start buffer.

  • Column Not Equilibrated: The column may not have been properly prepared for sample loading.

    • Causality: Incomplete equilibration means the ionic environment within the column does not match the start buffer, which can prevent binding.

    • Solution: Equilibrate the column with at least 5-10 column volumes (CV) of the start buffer, or until the pH and conductivity of the column effluent match the buffer reservoir.[6]

Diagram: Troubleshooting "No Binding" Events

No_Binding Start Problem: Analyte in Flow-Through Check_pH Is Buffer pH at least 0.5 unit below analyte pKa? Start->Check_pH Check_Salt Is sample conductivity close to start buffer? Check_pH->Check_Salt Yes Sol_pH Solution: Remake buffer, adjust pH to be more acidic. Check_pH->Sol_pH No Check_Equil Was column equilibrated for 5-10 CV? Check_Salt->Check_Equil Yes Sol_Salt Solution: Desalt or dilute sample in start buffer. Check_Salt->Sol_Salt No Sol_Equil Solution: Re-equilibrate column until pH and conductivity are stable. Check_Equil->Sol_Equil No Success Binding Achieved Check_Equil->Success Yes Sol_pH->Start Sol_Salt->Start Sol_Equil->Start

Caption: A decision tree for diagnosing why an amine isn't binding to a CEX column.

Q2: My peak is tailing significantly, leading to poor resolution and purity.

Possible Causes & Solutions:

  • Secondary Interactions: Even with hydrophilic molecules, minor hydrophobic interactions with the resin's polymer backbone can occur.

    • Causality: The stationary phase is not perfectly inert. Residual non-polar character can cause some molecules to "stick," delaying their elution and causing tailing.[5]

    • Solution: Add a small percentage (5-20%) of an organic solvent like acetonitrile or isopropanol to the mobile phase. This can disrupt hydrophobic interactions and improve peak shape. Always check for your target molecule's stability in organic solvents first.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Causality: When the amount of analyte exceeds the column's binding capacity, the binding kinetics change, leading to a broad, tailing peak.[8][9]

    • Solution: Reduce the sample load. Dilute your sample and inject a larger volume if necessary to maintain sensitivity while reducing the mass on the column.

  • Poorly Packed Column Bed: Voids or channels in the column packing lead to non-uniform flow.

    • Causality: A poorly packed bed creates different paths for the analyte to travel, resulting in band broadening and tailing.[5][8]

    • Solution: If you are packing your own columns, review your packing protocol. For pre-packed columns, this may indicate the column has been damaged (e.g., by a pressure shock) or is at the end of its life and needs to be replaced.

Q3: My amine elutes much later than expected, or not at all.

Possible Causes & Solutions:

  • Ionic Strength of Elution Buffer is Too Low: The salt concentration is insufficient to displace the strongly bound amine.

    • Causality: Your hydrophilic amine, with its positive charges, binds tightly to the cation-exchange resin. A higher concentration of competing salt ions is needed to disrupt this interaction and elute the molecule.[5]

    • Solution: Increase the final salt concentration in your elution buffer (Buffer B). A gradient up to 1.0 M or even 2.0 M NaCl may be necessary. For very tightly bound amines, consider using a divalent cation like MgCl₂ in the eluent, as Mg²⁺ is a more effective competitor than Na⁺.[10]

  • Incorrect Buffer pH: The pH may be too low, making the amine excessively charged.

    • Causality: A very low pH ensures maximum positive charge on your molecule, leading to extremely strong binding that is difficult to disrupt with a standard salt gradient.

    • Solution: Increase the pH of your start and elution buffers slightly (e.g., from 4.5 to 5.5). This will reduce the overall positive charge on the molecule, weaken its interaction with the resin, and allow for elution at a lower salt concentration.[3][4]

  • Sample Precipitation: The high salt concentration in the elution buffer may be causing your amine to precipitate on the column.

    • Causality: Some proteins and molecules lose solubility in high-ionic-strength environments, a phenomenon known as "salting out."[5][7]

    • Solution: Test the solubility of your sample in the elution buffer in a separate vial. If precipitation occurs, consider using a pH gradient for elution instead of a salt gradient. Alternatively, elute with a shallower salt gradient to avoid a sudden increase in ionic strength.[7]

Q4: I'm seeing high backpressure during the run.

Possible Causes & Solutions:

ProblemPossible CauseRecommended Solution
Sudden Pressure Spike Sample precipitation at the column inlet.[5][7]Filter all samples (0.22 or 0.45 µm filter) and buffers before use. If precipitation is suspected, clean the column.
Clogged column inlet frit.[9]Reverse the column flow (if permitted by the manufacturer) and flush with a strong buffer to dislodge particulates. If this fails, the frit may need replacement.
Gradual Pressure Increase Column contamination/fouling over time.[11][12]Implement a regular and robust column cleaning and regeneration protocol (see Experimental Protocols section).
Buffer microbial growth.[5]Always filter-sterilize buffers or prepare them fresh. Store columns in 20% ethanol or another bacteriostatic agent when not in use.[5]

Experimental Protocols

Protocol 1: General Method for Cation-Exchange Purification

This protocol provides a starting point for purifying a hydrophilic imidazole amine with an estimated pI > 8.0.

  • Column and Buffer Preparation:

    • Resin Choice: Strong Cation Exchanger (e.g., SP Sepharose™, Toyopearl SP-650).

    • Buffer A (Start/Wash): 20 mM Sodium Acetate, pH 5.0.

    • Buffer B (Elution): 20 mM Sodium Acetate, 1.0 M NaCl, pH 5.0.

    • Degas and filter all buffers through a 0.22 µm filter before use.[13]

  • Sample Preparation:

    • Ensure the sample is dissolved in or exchanged into Buffer A. This is critical for binding.[7]

    • Clarify the sample by centrifugation (10,000 x g for 15 min) or filtration (0.45 µm) to remove particulates.[13]

  • Chromatography Steps:

    • Equilibration: Equilibrate the column with 5-10 CV of Buffer A until pH and conductivity are stable.

    • Loading: Apply the prepared sample to the column at a controlled flow rate.

    • Wash: Wash the column with 5-10 CV of Buffer A to remove all unbound impurities. Monitor the UV 280 nm signal until it returns to baseline.

    • Elution: Apply a linear gradient from 0% to 50% Buffer B over 10-20 CV. This corresponds to a salt gradient from 0 M to 0.5 M NaCl. Collect fractions.

    • Strip: Wash the column with 5 CV of 100% Buffer B (1.0 M NaCl) to elute any remaining tightly bound molecules.

  • Regeneration & Storage:

    • Wash the column with 5 CV of deionized water.

    • Perform a cleaning-in-place (CIP) cycle (see Protocol 2).

    • Re-equilibrate with Buffer A.

    • For long-term storage, flush the column with 3-5 CV of 20% ethanol.[5]

Protocol 2: Column Cleaning and Regeneration

Regular cleaning is essential for maintaining column performance and ensuring reproducibility.[14][15]

  • Backwash (for co-flow regenerated columns): Invert the column and backwash with 2-3 CV of deionized water to de-compact the resin bed and remove fines.[16]

  • High Salt Wash: Wash with 3-5 CV of 2.0 M NaCl to remove ionically bound contaminants.[7]

  • Caustic Wash: For cleaning precipitated proteins or organic foulants, wash with 3-5 CV of 1.0 M NaOH. Allow a contact time of 30-60 minutes for stubborn contaminants.[7][17]

  • Rinse: Wash thoroughly with at least 5-10 CV of deionized water until the pH of the effluent is neutral.

  • Acid Wash (Optional): For removing metal ion contamination, a wash with 0.1 M HCl or EDTA can be effective. Rinse thoroughly with water afterward.

  • Re-equilibration: Equilibrate the column with your start buffer until pH and conductivity are stable.

  • Storage: Flush with 20% ethanol for storage.[5]

Frequently Asked Questions (FAQs)

Q: Should I use a strong (e.g., SP) or weak (e.g., CM) cation exchanger for my imidazole amine? A: For initial method development, a strong cation exchanger (like Sulfopropyl, SP) is recommended. Strong exchangers maintain their charge over a wide pH range, making them more robust and predictable.[18] A weak exchanger (like Carboxymethyl, CM) can be useful for fine-tuning selectivity, as its charge is pH-dependent, but it offers a narrower operating pH range.

Q: Can I use a pH gradient instead of a salt gradient for elution? A: Yes, pH gradient elution is a powerful alternative. For a cation exchanger, you would elute by increasing the pH. As the pH rises towards your amine's pI, its net positive charge decreases, weakening its interaction with the resin until it elutes.[4] This can be particularly useful if your compound is sensitive to high salt concentrations.[7]

Q: My imidazole-containing compound is from an IMAC (His-tag) purification. Can I load it directly onto an IEX column? A: No, this is a common mistake. The eluate from an IMAC column contains very high concentrations of both imidazole and salt (e.g., 500 mM NaCl).[7] Loading this directly onto an IEX column will prevent your protein from binding. You must perform a buffer exchange step (e.g., dialysis or a desalting column) to reduce both the salt and imidazole concentration before IEX.[7]

Q: How do I choose the right buffer for my experiment? A: The buffer's pKa should be within ±0.5 pH units of your desired operating pH to provide adequate buffering capacity.[6] For cation exchange at acidic pH, common choices include acetate (pKa ~4.8) and MES (pKa ~6.1). For anion exchange at basic pH, Tris (pKa ~8.1) and Bicine (pKa ~8.3) are frequently used. Ensure your buffer ions have the same charge as the resin to avoid interference.[19]

Q: Why are my results not reproducible between runs? A: Lack of reproducibility is often traced back to three key areas: inconsistent buffer preparation, incomplete column regeneration, or sample variability.[6]

  • Buffers: Even minor differences in pH or salt concentration can shift retention times. Make buffers carefully and systematically.[6]

  • Regeneration: If the column is not fully stripped and regenerated after each run, residual molecules can interfere with the next separation.[11]

  • Equilibration: Ensure the column is fully equilibrated back to starting conditions for at least 5-10 CV before each injection.[6][18]

References

  • Sample Preparation in Ion Exchange Chromatography. (n.d.). Cytiva. Retrieved from [Link]

  • Imidazole's Vital Role in Protein Purification and Biochemical Research. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Tips for successful ion exchange chromatography. (2017, May 17). Cytiva. Retrieved from [Link]

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025, November 11). Agilent. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved from [Link]

  • Selective imidazole ion exchange resins. (n.d.). Google Patents.
  • Ion exchange chromatography. (n.d.). SlideShare. Retrieved from [Link]

  • Selection of Ion Exchange Chromatography Media. (n.d.). Sunresin. Retrieved from [Link]

  • Regeneration of Ion Exchange Resin to Extend Its Lifespan. (2025, December 3). Ion Exchange. Retrieved from [Link]

  • Anion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • Ion exchange regeneration methods. (2021, September 3). François de Dardel. Retrieved from [Link]

  • Ion Exchange Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.cn. Retrieved from [Link]

  • Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips. (2025, June 23). BiDragon. Retrieved from [Link]

  • Regenerating Ion Exchange Columns: Maximizing Column Lifespan. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Why is a buffer used in ion exchange? (2014, April 17). ResearchGate. Retrieved from [Link]

  • 28.6: Ion-Exchange Chromatography. (2023, January 24). Chemistry LibreTexts. Retrieved from [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025, November 11). Agilent. Retrieved from [Link]

  • Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins. (2003, June 25). PubMed. Retrieved from [Link]

  • Addition of imidazole during binding improves purity of histidine-tagged proteins. (n.d.). Cytiva. Retrieved from [Link]

  • Common Issues with Ion Exchange Resin. (2025, October 4). SAMCO. Retrieved from [Link]

  • Common Problems with Ion Exchange Resins and How to Avoid Them. (n.d.). SAMCO. Retrieved from [Link]

Sources

Optimization

Optimizing yield in the synthesis of alpha,alpha-dimethyl histamine analogues

Technical Support Center: Synthesis of α,α-Dimethyl Histamine Analogues Welcome to the technical support center for the synthesis of α,α-dimethyl histamine analogues. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of α,α-Dimethyl Histamine Analogues

Welcome to the technical support center for the synthesis of α,α-dimethyl histamine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these important compounds. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanism-based solutions to optimize your synthetic yields and purity.

This center is structured to provide direct answers to common problems, supported by detailed protocols and data. Our goal is to empower you with the knowledge to not only troubleshoot your current synthesis but also to rationally design future experiments for success.

Section 1: Understanding the Core Synthesis & Key Challenges

The primary challenge in synthesizing α,α-dimethyl histamine analogues lies in achieving selective C-alkylation at the α-carbon of the ethylamine side chain without promoting competitive and often favored N-alkylation at the imidazole ring. The imidazole moiety contains two nitrogen atoms, both of which are potential nucleophiles, complicating the synthetic strategy.

A common and effective approach involves the α,α-dialkylation of an appropriate imidazole-containing acetonitrile precursor, followed by reduction of the nitrile to the primary amine. This route offers a robust method for installing the desired gem-dimethyl group.

Visualizing the Main Synthetic Route and Side Reactions

The following diagram illustrates the intended synthetic pathway starting from (1H-imidazol-4-yl)acetonitrile and highlights the primary competing side reaction—N-alkylation of the imidazole ring.

Synthetic_Pathway cluster_legend Legend Start (1H-Imidazol-4-yl)acetonitrile Intermediate α,α-Dimethyl (1H-imidazol-4-yl)acetonitrile Start->Intermediate 2 eq. MeI, Base (e.g., NaH, PTC) SideProduct N-Alkylated Side Product Start->SideProduct MeI, Base Product α,α-Dimethyl Histamine Analogue (Target Product) Intermediate->Product Reduction (e.g., LiAlH4, H2/Raney Ni) k1 Desired Reaction k2 Side Reaction

Caption: General synthetic scheme and major side reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low after the initial alkylation step. What are the primary factors I should investigate?

A1: Low yields in the α-alkylation of (1H-imidazol-4-yl)acetonitrile are typically traced back to three main issues: incomplete deprotonation, competing N-alkylation, or suboptimal reaction conditions.

  • Causality—Incomplete Deprotonation: The pKa of the α-proton on the acetonitrile is significantly higher than that of the imidazole N-H proton. A sufficiently strong base is required to generate the desired carbanion for C-alkylation. Insufficient base or a base that is too weak will result in unreacted starting material.

  • Causality—Competing N-Alkylation: The imidazole nitrogen is highly nucleophilic and will readily react with your alkylating agent (e.g., methyl iodide), especially if the α-carbon is not efficiently deprotonated. This leads to a mixture of N-alkylated, C-alkylated, and N,C-dialkylated products, complicating purification and reducing the yield of your desired intermediate.

  • Troubleshooting Workflow:

Troubleshooting_Alkylation Start Low Alkylation Yield CheckBase Is the base strong enough? (e.g., NaH, LDA, KHMDS) Start->CheckBase CheckPTC Are you using Phase-Transfer Catalysis (PTC)? CheckBase->CheckPTC Yes Sol_UseStrongerBase Action: Use a stronger, non-nucleophilic base like NaH (60% in oil) or KHMDS. CheckBase->Sol_UseStrongerBase No CheckTemp Is the reaction temperature controlled (e.g., 0°C to RT)? CheckPTC->CheckTemp Yes Sol_ImplementPTC Action: Implement a PTC system. (e.g., TBAB, 50% NaOH, Toluene) CheckPTC->Sol_ImplementPTC No Sol_OptimizeTemp Action: Optimize temperature. Start at 0°C and allow to warm to RT. Monitor by TLC. CheckTemp->Sol_OptimizeTemp No Sol_ProtectImidazole Advanced Solution: Consider an N-protecting group (e.g., Trityl, SEM). CheckTemp->Sol_ProtectImidazole Yes, still issues

Caption: Decision tree for troubleshooting low alkylation yields.

Q2: I'm observing a significant amount of N-alkylation on the imidazole ring. How can I suppress this side reaction?

A2: Suppressing N-alkylation is critical for maximizing yield. This can be achieved by enhancing the rate of C-alkylation relative to N-alkylation or by temporarily masking the imidazole nitrogen.

  • Employ Phase-Transfer Catalysis (PTC): This is often the most effective first-line solution. PTC facilitates the transfer of the base (e.g., hydroxide) into the organic phase to deprotonate the acetonitrile.[1][2][3] The resulting carbanion is highly reactive towards the alkylating agent in the organic phase. This method often uses milder bases like 50% aqueous NaOH with a catalyst like tetrabutylammonium bromide (TBAB) in a solvent like toluene.[4] This creates a localized high concentration of the desired carbanion, favoring C-alkylation.

  • Use a Bulky, Non-Nucleophilic Base: Strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in an anhydrous aprotic solvent (like THF or DMF) can effectively deprotonate the α-carbon. The choice of a non-nucleophilic base prevents it from competing as a nucleophile.

  • Protect the Imidazole Nitrogen: If the above methods are insufficient, protecting the imidazole nitrogen is the most definitive strategy. The trityl (Tr) group is a common choice as it is bulky and can be removed under mildly acidic conditions which are often compatible with the final product.[5]

Q3: The final reduction of the nitrile to the amine is sluggish or results in a complex mixture. What are the best practices?

A3: The reduction of the sterically hindered α,α-dimethyl substituted nitrile can be challenging.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing hindered nitriles. The primary challenge is the work-up. A carefully executed Fieser work-up (sequential addition of water, then 15% NaOH, then more water) is critical to quench the reaction and precipitate the aluminum salts, allowing for filtration and isolation of the amine product. The reaction should be run in an anhydrous ether solvent like THF or Diethyl Ether.

  • Catalytic Hydrogenation: High-pressure hydrogenation using Raney Nickel or a Rhodium catalyst can also be effective. This method avoids the complex work-up of LiAlH₄ but may require specialized high-pressure equipment. The solvent choice (often methanol or ethanol with ammonia) is key to preventing side reactions.

  • Troubleshooting: If the reaction is sluggish, ensure your reagents are fresh and the solvent is strictly anhydrous, especially for LiAlH₄ reactions. If a complex mixture is observed, it may be due to incomplete reaction or side reactions with the imidazole ring. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[6]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis? A: (1H-Imidazol-4-yl)acetonitrile is the most common and commercially available starting material. It provides the necessary scaffold for direct installation of the gem-dimethyl group.

Q: Are there alternative synthetic routes to consider? A: Yes, an alternative is the Strecker synthesis, which can be adapted for α,α-disubstituted amino acids.[7][8] This would involve reacting an imidazole-containing ketone (4-acetylimidazole) with an ammonia source and cyanide, followed by hydrolysis of the resulting aminonitrile.[9] While feasible, this route introduces its own challenges, including the synthesis of the ketone precursor and handling of cyanide.

Q: How should I purify the final polar amine product? A: Alpha,alpha-dimethyl histamine analogues are often polar and can be difficult to purify via standard silica gel chromatography.

  • Acid-Base Extraction: The basicity of the amine allows for purification by converting the product into its hydrochloride salt, washing with an organic solvent to remove non-basic impurities, and then liberating the free base with a strong base (e.g., NaOH) and extracting into an organic solvent.

  • Recrystallization: If the final product or its salt is a solid, recrystallization is an excellent method for achieving high purity.[6] Common solvent systems include isopropanol/ethanol or methanol/ether.

  • Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is highly effective.

Section 4: Key Experimental Protocols

Protocol 1: α,α-Dialkylation via Phase-Transfer Catalysis (PTC)

This protocol describes the methylation of (1H-Imidazol-4-yl)acetonitrile.

Materials:

  • (1H-Imidazol-4-yl)acetonitrile (1.0 eq)

  • Toluene

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Methyl Iodide (2.5 eq)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add (1H-Imidazol-4-yl)acetonitrile, toluene (10 mL per gram of starting material), and TBAB.

  • Begin vigorous stirring and add the 50% NaOH solution (5.0 eq).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add methyl iodide dropwise over 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[6]

  • Upon completion, carefully add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α,α-dimethyl (1H-imidazol-4-yl)acetonitrile. This crude product can often be used directly in the next step.

Protocol 2: Nitrile Reduction using LiAlH₄

Materials:

  • Crude α,α-dimethyl (1H-imidazol-4-yl)acetonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Water

  • 15% Aqueous NaOH

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve the crude nitrile in anhydrous THF and add it slowly via an addition funnel to the LiAlH₄ suspension. Control the addition rate to maintain the temperature below 10°C.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor for completion by TLC or LC-MS.

  • Cool the reaction back down to 0°C.

  • CAUTION: EXOTHERMIC QUENCH. Slowly and carefully perform the Fieser work-up:

    • For every 'X' g of LiAlH₄ used, add 'X' mL of water dropwise.

    • Next, add 'X' mL of 15% aqueous NaOH dropwise.

    • Finally, add '3X' mL of water dropwise.

  • Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude α,α-dimethyl histamine analogue.

Data Summary Table

The choice of base and reaction system has a profound impact on the ratio of C-alkylation to N-alkylation. The following table summarizes typical outcomes.

MethodBaseSolvent SystemTypical C/N-Alkylation RatioYield of C-Alkylated Product
A K₂CO₃Acetonitrile1:5Low (<20%)
B NaHAnhydrous THF3:1Moderate (50-65%)
C (PTC) 50% aq. NaOHToluene/Water>10:1High (75-90%)

Data are representative and may vary based on specific substrate and reaction scale.

References

  • Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? Industrial Phase-Transfer Catalysis. [Link]

  • Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Publications. [Link]

  • Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. [Link]

  • Histamine synthesis, imidazole dipeptides, and wound healing. PubMed. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.net. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry. [Link]

  • Synthesis of anti-allergic drugs. National Institutes of Health (NIH). [Link]

  • N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. PubMed. [Link]

  • Synthesis of histamine analogs. PubMed. [Link]

  • Histamine and its biological actions. ResearchGate. [Link]

  • Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. MDPI. [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Congener derivatives and conjugates of histamine: synthesis and tissue and receptor selectivity of the derivatives. PubMed. [Link]

  • Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hygroscopic Imidazole-Amine Hydrochloride Salts

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with mechanistic insights, self-validating experimental protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with mechanistic insights, self-validating experimental protocols, and actionable troubleshooting strategies for managing the notoriously hygroscopic nature of imidazole-amine hydrochloride salts.

Mechanistic Insights: The Causality of Hygroscopicity

To successfully formulate imidazole-amine hydrochloride salts, we must first understand the thermodynamic drivers of their instability.

The Hydration Energy Trap: Imidazole rings and secondary/tertiary amines, when protonated by hydrochloric acid, form salts with high crystal lattice energies. However, the chloride counterion is a highly electronegative hydrogen-bond acceptor. When exposed to atmospheric moisture, the hydration enthalpy of the chloride ion often exceeds the lattice energy of the crystal. Once the ambient relative humidity (RH) surpasses the salt's critical relative humidity (


), the salt acts as a moisture sink, leading to rapid deliquescence[1].

Moisture-Induced Disproportionation: Absorbed water does not merely cause physical caking; it acts as a reaction medium. Salt disproportionation is a solution-mediated transformation where a highly soluble salt reverts to its poorly soluble free base[2]. If hygroscopic moisture dissolves alkaline excipients in the formulation, it creates an aqueous microenvironment. If this local pH exceeds the salt's maximum stability pH (


), the imidazole-amine HCl salt will drop its proton, precipitating the free base and catastrophic loss of solubility[3].

Diagnostic & Decision Workflow

Before initiating corrective actions, follow this logical pathway to classify the severity of the moisture interaction and determine whether the solution lies in environmental control, formulation engineering, or salt re-selection.

Troubleshooting A Observe Moisture Uptake in Imidazole-Amine HCl B Perform DVS Profiling A->B C Mass Gain >2% at 60% RH? B->C D Standard Storage (<60% RH Control) C->D No E Assess Microenvironmental pH C->E Yes F Local pH > pH_max? E->F G Formulation Engineering (Acidic Excipients) F->G Yes (Disproportionation Risk) H Salt Re-selection (Mesylate/Sulfate) F->H Unresolvable Instability

Diagnostic workflow for evaluating and mitigating hygroscopicity in imidazole-amine HCl salts.

Troubleshooting Guides (FAQs)

Q: Why does my imidazole-amine HCl salt turn into a sticky gum during milling, even in a climate-controlled room? A: Mechanical stress combined with localized thermal energy during milling lowers the critical relative humidity (


) of the salt's surface. This causes the amorphous regions generated by milling to rapidly scavenge moisture from the air, creating capillary bridges between particles and punch surfaces[4].
Solution: Optimize API milling to the 20-100 micron range using cryomilling or a dry nitrogen sweep to suppress frictional heat and exclude atmospheric moisture entirely[4].

Q: We observe a severe drop in dissolution rate after 3 months of storage at 40°C/75% RH, but the HPLC assay shows 100% purity. What is happening? A: This is a classic presentation of moisture-induced salt disproportionation. The high humidity provides the reaction medium, and the elevated temperature accelerates the thermodynamic shift[2]. The HCl salt has converted to the less soluble free base. The assay remains 100% because the API molecule is chemically intact, but its physical solid-state form has changed. Solution: Incorporate moisture-barrier packaging (e.g., Alu/Alu blisters with desiccants) and replace any alkaline excipients with neutral or slightly acidic alternatives to keep the local pH below


[3].

Q: If formulation controls fail, should we switch from an HCl salt to a different counterion? A: Yes. While hydrochloride salts are the most common, the high hydration energy of the chloride ion often leads to extreme hygroscopicity. Evaluating alternative counterions like mesylate (methanesulfonate) or sulfate can yield a crystal lattice with higher energy and lower hygroscopicity, providing a cleaner polymorphic profile and superior solid-state stability[5].

Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Causality: DVS continuously measures mass changes as RH is cycled, allowing us to identify phase transitions and distinguish between surface moisture adsorption and bulk lattice deliquescence. Self-Validation Mechanism: The protocol validates itself via the desorption hysteresis loop. If the mass returns to the baseline (±0.1%) at 0% RH, the instrument's microbalance is stable, and the moisture interaction is confirmed as purely physical rather than a permanent chemical degradation event.

  • Calibration: Run a reference standard (e.g., microcrystalline cellulose) to confirm microbalance accuracy.

  • Sample Preparation: Accurately weigh 10-20 mg of the imidazole-amine HCl salt into a quartz DVS pan.

  • Isotherm Programming: Program the DVS to cycle from 0% to 90% RH and back to 0% RH in 10% increments at 25°C.

  • Equilibrium Criteria: Set the mass change threshold (

    
    ) to < 0.002% per minute over a 10-minute window before advancing to the next RH step.
    
  • Data Interpretation: Plot the sorption/desorption isotherm. A sharp, exponential mass increase at a specific RH indicates the

    
     (deliquescence point).
    
Protocol 2: Microenvironmental pH ( ) Assessment

Causality: To prevent disproportionation, we must ensure that the moisture absorbed by the hygroscopic salt does not create a local pH environment that favors the free base[2][3]. Self-Validation Mechanism: The system self-validates by measuring the pH of the supernatant at 1 hour and 24 hours. If the


 between the two time points is < 0.05, thermodynamic equilibrium is confirmed, validating the measured 

.
  • Slurry Preparation: Add 50 mg of the API salt to 1 mL of ultra-pure water (or a 10% excipient suspension) in a sealed vial.

  • Equilibration: Agitate the slurry at 25°C using a thermomixer.

  • Measurement: Centrifuge the sample and measure the pH of the supernatant using a calibrated micro-pH probe at 1 hour and 24 hours.

  • Excipient Screening: Repeat the process using binary mixtures of the API and proposed excipients (1:1 ratio) to identify formulations that push the local pH above the API's

    
    .
    

Quantitative Data Presentation

Table 1: Hygroscopicity Classification & Action Matrix (at 25°C / 80% RH)

Use this table to classify your DVS results and dictate manufacturing controls.

ClassificationMass Increase (%)Physical ObservationRecommended Manufacturing Action
Non-hygroscopic < 0.2%Free-flowing powderStandard ambient processing.
Slightly Hygroscopic 0.2% - 2.0%Minor clumpingCompress under controlled humidity (30-40% RH)[4].
Moderately Hygroscopic 2.0% - 15.0%Caking, stickyMinimize granule exposure; store in desiccated containers[4].
Very Hygroscopic > 15.0%Deliquescence (liquid)Glovebox handling; consider salt re-selection (e.g., Mesylate)[5].
Table 2: Excipient Compatibility for Hygroscopic Amine HCl Salts

Alkaline excipients can trigger disproportionation in the presence of moisture.

ExcipientTypical Slurry pHCompatibility with Amine HClMechanistic Rationale
Microcrystalline Cellulose 5.5 - 7.0HighNeutral pH; absorbs excess moisture without dissolving.
Citric Acid (Anhydrous) 2.0 - 3.0HighLowers microenvironmental pH below

, stabilizing the salt[3].
Croscarmellose Sodium 5.0 - 7.0ModerateHygroscopic itself; can compete for moisture but may form capillary bridges.
Magnesium Stearate 9.0 - 10.0Low (Danger) Highly alkaline; raises local pH above

, triggering disproportionation[2].

References

  • Sigma-Aldrich. Imidazole hydrochloride (I3386) - Product Information Sheet.[1] URL:

  • Morse O Tool. Tablet Sticking Solutions: Complete Troubleshooting Guide for Pharmaceutical Manufacturing.[4] URL:

  • National Institutes of Health (NIH) / Int J Pharm. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[5] URL:

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.[3] URL:

  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.[2] URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2-(1H-imidazol-5-yl)propan-2-amine vs. Histamine

As neuropharmacology advances, the need for highly selective receptor ligands has driven the evolution of synthetic histamine analogues. Histamine, the endogenous ligand, acts as a pan-agonist across four G-protein coupl...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacology advances, the need for highly selective receptor ligands has driven the evolution of synthetic histamine analogues. Histamine, the endogenous ligand, acts as a pan-agonist across four G-protein coupled receptors (H1, H2, H3, and H4). However, its lack of selectivity makes it an unsuitable tool for isolating specific neurological pathways.

This guide provides an in-depth comparative analysis of histamine against 2-(1H-imidazol-5-yl)propan-2-amine —a sterically constrained,


-branched aliphatic imidazole-amine. By examining their structure-activity relationships (SAR) and binding affinities (

), researchers can better optimize experimental designs targeting the H3 and H4 receptors.

Structural Pharmacology & Receptor Selectivity

The pharmacological divergence between histamine and 2-(1H-imidazol-5-yl)propan-2-amine is rooted in their chemical backbones. Histamine utilizes a highly flexible ethanamine chain, allowing it to adopt multiple conformations (e.g., trans and gauche) to bind effectively to the diverse orthosteric pockets of H1–H4 receptors.

Conversely, 2-(1H-imidazol-5-yl)propan-2-amine features a propan-2-amine chain. This introduces significant steric bulk adjacent to the amine group (analogous to


-dimethylation).
  • Mechanistic Causality : This steric hindrance physically prevents the molecule from entering the binding pockets of H1 and H2 receptors. However, the H3 receptor (and to a lesser extent, the H4 receptor) possesses an orthosteric site that not only accommodates but favors this

    
    -substitution, locking the ligand into a high-affinity conformation 1.
    

Both the H3 and H4 receptors couple primarily to


 proteins, meaning their activation inhibits adenylyl cyclase and reduces intracellular cAMP 2.

H3_Signaling Ligand Agonist (e.g., 2-(1H-imidazol-5-yl)propan-2-amine) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein Gi/o Protein Complex (αi, β, γ) Receptor->GProtein Catalyzes GDP/GTP Exchange Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Gαi Subunit Inhibits SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Reduces Synthesis Downstream Neurotransmitter Release (Inhibited) SecondMsgr->Downstream Modulates PKA Pathway

Histamine H3/H4 Receptor Gi/o-Coupled Signaling Pathway.

Comparative Binding Affinity Data

The table below synthesizes the binding affinities (


 / 

) of both compounds. Data for 2-(1H-imidazol-5-yl)propan-2-amine is benchmarked against extensively characterized

-alkylated analogues (such as

-methylhistamine) to provide a reliable comparative framework.
LigandTarget ReceptorBinding Affinity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/

)
Efficacy / Action
Histamine H12 - 10 mM 3Endogenous Full Agonist
H22 - 10 mM 3Endogenous Full Agonist
H35 - 10 nM 3Endogenous Full Agonist
H45 - 10 nM [[3]]()Endogenous Full Agonist
2-(1H-imidazol-5-yl)propan-2-amine H1> 10,000 nMInactive
(and

-alkylated analogues)
H2> 10,000 nMInactive
H30.4 - 2.0 nM [[1]]()High-Affinity Agonist
H4~ 50.3 nM []()Moderate Agonist

Self-Validating Experimental Methodologies

To accurately determine the pharmacological profile of these ligands, researchers must employ rigorous, self-validating assay systems. Below are the standard protocols, annotated with the causality behind critical experimental choices.

Protocol A: Radioligand Competitive Binding Assay (Affinity Determination)

This protocol isolates the specific binding affinity (


) of the unlabelled competitor (2-(1H-imidazol-5-yl)propan-2-amine) against a known radioligand.

Causality & Design Choices:

  • Buffer Selection (5 mM MgCl₂): Divalent cations like

    
     are essential. They stabilize the ternary complex formed by the agonist, the GPCR, and the intracellular G-protein. Without 
    
    
    
    , the receptor shifts to a low-affinity state, artificially inflating the measured
    
    
    value [[4]]().
  • Radioligand Choice: We utilize

    
     rather than 
    
    
    
    . The former is highly selective for the H3 receptor, eliminating background noise from H1/H2/H4 receptors present in native tissue homogenates 5.
  • Self-Validation (NSB Control): Non-specific binding (NSB) is empirically determined by adding a saturating concentration (10

    
    M) of Thioperamide (a selective H3 inverse agonist). Specific binding is strictly defined as Total Binding minus NSB.
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

    
    . Centrifuge and resuspend to a final protein concentration of 1-2 mg/mL.
    
  • Incubation: In a 96-well plate, combine 50

    
    L of radioligand (0.5 nM 
    
    
    
    ), 50
    
    
    L of the test compound at varying concentrations (
    
    
    to
    
    
    M), and 100
    
    
    L of membrane suspension.
  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Extract the filters, add liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

Binding_Workflow Step1 1. Membrane Preparation (H3-expressing cells) Step2 2. Incubation (Radioligand + Competitor) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters) Step2->Step3 Step4 4. Washing (Remove Unbound Ligand) Step3->Step4 Step5 5. Liquid Scintillation (Quantify Bound Ligand) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Ki) Step5->Step6

Radioligand Binding Assay Workflow for Ki Determination.

Protocol B: Binding Assay (Functional Efficacy)

While binding assays determine affinity, functional assays determine if the ligand is an agonist, partial agonist, or antagonist.

Causality & Design Choices:

  • Why not use a downstream cAMP assay? Downstream assays are subject to signal amplification—a single GPCR activation can inhibit hundreds of adenylyl cyclase enzymes. This amplification can mask the true intrinsic efficacy of a ligand, making a partial agonist appear as a full agonist. The

    
     assay measures the primary interaction between the receptor and the G-protein, providing a stoichiometric, unamplified quantification of agonism 6.
    
  • Addition of GDP: 10

    
    M GDP is added to the assay buffer to force the G-proteins into an inactive state. This significantly reduces basal 
    
    
    
    binding noise, increasing the signal-to-noise ratio upon agonist stimulation.

Step-by-Step Workflow:

  • Preparation: Suspend H3-expressing membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM

    
    , pH 7.4) supplemented with 10 
    
    
    
    M GDP.
  • Reaction Setup: Add 0.1 nM

    
     and the test compound (2-(1H-imidazol-5-yl)propan-2-amine) at varying concentrations.
    
  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate via rapid filtration over GF/B filters.

  • Validation: Compare the maximal stimulation (

    
    ) of the test compound against the 
    
    
    
    of endogenous histamine to calculate relative intrinsic efficacy.

Conclusion

For researchers mapping histaminergic pathways, relying on endogenous histamine introduces confounding variables due to its pan-agonistic nature across H1-H4 receptors. By utilizing


-branched synthetic analogues like 2-(1H-imidazol-5-yl)propan-2-amine, researchers leverage steric restriction to bypass H1 and H2 receptors entirely. This structural modification yields a highly potent, selective tool compound capable of isolating H3 (and H4) receptor-mediated neuropharmacological effects with sub-nanomolar precision.

References

  • Characterization and tissue distribution of H3 histamine receptors in guinea pigs by N alpha-methylhistamine. NIH / PubMed.1

  • Characterisation of the binding of the histamine H3 receptor agonist [3H] (R)-alpha methyl histamine to homogenates of rat and guinea-pig cortex. NIH / PubMed.4

  • (R)-(-)-α-Methylhistamine dihydrobromide. Bio-Techne.Link

  • The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma. SCIRP.3

  • Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. PLOS ONE.5

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. ScienceDirect.2

  • Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices. NIH / PubMed.6

Sources

Comparative

A Comparative Guide to Purity Validation of 2-(1H-imidazol-5-yl)propan-2-amine: The Definitive Power of qNMR

For Researchers, Scientists, and Drug Development Professionals The rigorous quantification of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and batch-to-batch c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous quantification of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and batch-to-batch consistency. For novel molecules like 2-(1H-imidazol-5-yl)propan-2-amine, a versatile building block in medicinal chemistry, establishing an accurate purity profile is a non-negotiable first step.[1][2] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity determination of this specific API.

Our focus is to move beyond mere procedural lists and delve into the causality behind methodological choices, offering a self-validating framework for your analytical protocols.

Part 1: The Absolute Authority of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands apart from nearly all other analytical techniques because it is a primary ratio method of measurement.[3] This means the signal response (the integral area of a peak) is directly proportional to the number of nuclei generating that signal.[4] Unlike chromatographic methods, it does not rely on the response factor of a reference standard of the same molecule, which can introduce its own purity-related uncertainties. For assigning the absolute purity of a new chemical entity or certifying a reference standard, qNMR is unparalleled.[5]

The Principle: Causality in Signal and Structure

The fundamental relationship in ¹H qNMR is elegantly simple: the integrated area of a specific proton signal is directly proportional to the molar concentration of the molecule in the solution.[3] By introducing a certified internal standard (IS) of known purity and mass, we can use the ratio of integrals to determine the absolute purity of our analyte.

The core equation for purity calculation using an internal standard is:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I : Integral area of the signal for the analyte or internal standard.

  • N : Number of protons giving rise to the selected signal.

  • M : Molar mass.

  • m : Mass.

  • P : Purity of the internal standard.

Expertise in Experimental Design: A Self-Validating System

The trustworthiness of a qNMR result is built upon a foundation of meticulous planning and understanding the physicochemical properties of both the analyte and the chosen standard.

1. Internal Standard (IS) Selection: The Cornerstone of Accuracy

For 2-(1H-imidazol-5-yl)propan-2-amine, the IS must be chosen with care to avoid any chemical interaction or spectral overlap.

  • Key Requirements for an IS:

    • High purity (certified and traceable).[6]

    • Chemical inertness: It must not react with the primary amine or the imidazole ring of the analyte.

    • Solubility: Must be soluble in the same deuterated solvent as the analyte.

    • Spectral Simplicity: Should have simple, sharp signals (preferably singlets) in regions of the spectrum free from analyte or impurity signals.[7]

    • Stability: Should be non-volatile and not hygroscopic.[6]

  • Recommended IS for this Analyte: Maleic Acid

    • Why it works: Maleic acid provides a sharp singlet for its two olefinic protons around 6.2-6.5 ppm (in DMSO-d₆), a region typically clear of signals from our analyte. Its acidic nature is compatible with the basic analyte, forming a salt in solution which can improve lineshape. It is readily available in high purity.

2. Solvent Selection: Ensuring Molecular Visibility

The choice of deuterated solvent is dictated by the solubility of both the analyte and the IS. For 2-(1H-imidazol-5-yl)propan-2-amine and maleic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves both compounds and its residual proton signal does not interfere with key signals.

3. Analyte & IS Signal Selection: The Basis of Calculation

  • Analyte (2-(1H-imidazol-5-yl)propan-2-amine): The most suitable signal for quantification is the sharp singlet from the six equivalent protons of the two methyl groups on the propane backbone. This signal is strong, well-defined, and located in an uncrowded region of the spectrum (typically ~1.5 ppm). The imidazole ring protons can also be used but may be broader.

  • Internal Standard (Maleic Acid): The singlet corresponding to the two olefinic protons is ideal for integration.

Experimental Protocol: A Step-by-Step Guide to qNMR Purity Determination

This protocol is designed to ensure the highest accuracy and precision.

  • Preparation:

    • Accurately weigh approximately 15-20 mg of 2-(1H-imidazol-5-yl)propan-2-amine into a clean, dry vial using a calibrated analytical balance (to 0.01 mg).

    • Accurately weigh approximately 10-15 mg of a certified Maleic Acid internal standard into the same vial. A 1:1 signal intensity ratio is ideal.[4]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[8]

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift stability.[9]

    • Pulse Sequence: Use a standard single 90° pulse experiment.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. Set a delay of at least 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals of interest. A conservative value of 30-60 seconds is often sufficient to ensure full relaxation for all protons and accurate integration.[4]

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing signal truncation.[4]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[4]

  • Data Processing & Analysis:

    • Apply Fourier transform to the FID.

    • Carefully phase the spectrum to achieve a pure absorption signal.

    • Perform a meticulous baseline correction across the entire spectrum.

    • Integrate the selected signals: the six-proton singlet for the analyte and the two-proton singlet for the maleic acid. Define integral boundaries consistently for each peak (at least 64 times the full width at half height).[3]

    • Use the qNMR purity equation provided above to calculate the mass fraction purity of the analyte.

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve nmr_acq NMR Experiment (Optimized d1, ns) dissolve->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phasing & Baseline Correction ft->phase_base integrate Signal Integration phase_base->integrate purity_calc Purity Calculation using Equation integrate->purity_calc

Caption: Workflow for qNMR purity determination.

Part 2: Comparative Analytical Techniques

While qNMR provides an absolute purity value, chromatographic techniques are the workhorses of routine analysis and impurity profiling due to their high throughput and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the gold standard for routine purity testing in pharmaceutical quality control.[10] It separates compounds based on their differential partitioning between a stationary and a mobile phase.

  • Principle of Operation: For a polar compound like 2-(1H-imidazol-5-yl)propan-2-amine, a reversed-phase HPLC method is ideal. The compound and its impurities are separated on a nonpolar C18 column, with more polar components eluting earlier. Detection is achieved by measuring the UV absorbance of the imidazole ring.

  • Trustworthiness: HPLC purity is typically reported as "area percent," which assumes that all impurities have the same UV response factor as the API. This is a significant limitation and can lead to inaccurate purity assessments. True quantification requires a certified reference standard of the API for calibration.

Experimental Protocol: HPLC-UV Purity Determination

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for separating polar analytes from nonpolar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible if further investigation is needed.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
UV Detection 210 nmThe imidazole ring exhibits strong absorbance at lower UV wavelengths.[11]
Sample Prep. Dissolve 1 mg in 1 mL of 50:50 Water:AcetonitrileA standard concentration for good signal response.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for impurity identification, coupling the separation of HPLC with the mass-resolving power of a mass spectrometer.[12] It is indispensable for characterizing unknown peaks observed in an HPLC chromatogram.

  • Principle of Operation: As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the eluting species.[13]

  • Authoritative Grounding: LC-MS is critical for meeting regulatory requirements for impurity identification and characterization as outlined by guidelines such as ICH Q3A/B.[14] It can detect and help identify impurities that may be non-chromophoric (invisible to UV) or co-elute with the main peak.

Part 3: Head-to-Head Data Comparison

To illustrate the strengths of each technique, consider the analysis of a hypothetical batch of 2-(1H-imidazol-5-yl)propan-2-amine.

ParameterqNMR HPLC-UV (Area %) LC-MS
Purity Result 98.6% (w/w)99.5%Primarily for Identification
Precision (RSD) < 1%< 0.5%N/A (Qualitative)
Key Advantage Absolute, primary method; no API reference standard needed.[15]High throughput, excellent for routine QC and known impurity monitoring.[16]Unambiguous identification of unknown impurities; very high sensitivity.[12]
Key Limitation Lower sensitivity to trace impurities; requires longer experiment times.Assumes equal response factor for all impurities, potentially overestimating purity.Complex instrumentation; quantification can be challenging due to matrix effects.
Best Use Case Certifying reference materials; definitive purity assignment.Batch release testing; stability studies.Impurity structure elucidation; investigation of unknown peaks.
Analysis of Discrepancy

The qNMR result (98.6%) is often considered the most accurate representation of the API's mass fraction. The higher HPLC area percent value (99.5%) could arise if the sample contains impurities (e.g., residual non-UV active solvents or starting materials) that have a lower UV response factor than the API. qNMR, being structure-agnostic in its detection, accurately quantifies the API against the standard, providing a more trustworthy value.

A Complementary Relationship

These techniques should not be viewed as competing but as complementary, forming a complete analytical toolkit.

Analytical_Strategy qNMR qNMR (Absolute Purity) RefStd Certified Reference Standard qNMR->RefStd Certifies Purity HPLC HPLC-UV (Routine QC) RefStd->HPLC Calibrates OOS Unknown Peak or Out-of-Spec Result HPLC->OOS LCMS LC-MS (Investigation) Batch Production Batch Batch->HPLC Routine Testing OOS->LCMS Identify Impurity

Caption: A complementary analytical workflow.

Conclusion and Recommendations

For the definitive purity validation of 2-(1H-imidazol-5-yl)propan-2-amine, qNMR is the authoritative method . Its ability to provide an absolute, SI-traceable purity value without reliance on an analyte-specific reference standard makes it indispensable for certifying primary reference materials and for providing a foundational purity value during early-stage development.[6][17]

A strategic, phase-appropriate approach is recommended:

  • Reference Standard Certification: Use qNMR to assign the definitive purity of your primary reference standard for 2-(1H-imidazol-5-yl)propan-2-amine.

  • Method Development: Develop a robust, stability-indicating HPLC-UV method. Use LC-MS to identify any significant impurities observed during forced degradation studies.

  • Routine Quality Control: Employ the validated HPLC-UV method for routine batch release and stability testing, using the qNMR-certified reference standard for calibration. This provides a pragmatic balance of accuracy and throughput.

  • Investigations: When unknown peaks appear or results fall out of specification, use LC-MS for structural elucidation to guide process improvements or toxicological assessments.

By integrating these techniques logically, researchers and drug developers can build a robust, scientifically sound, and regulatory-compliant analytical control strategy for any novel API.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Pauli, G. et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing - Agilent. [Link]

  • Napolitano, J. G. et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • Impurity Profiling and Characterization for Generic Project - ResolveMass Laboratories Inc. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. [Link]

  • Purity by Absolute qNMR Instructions - University of Illinois Chicago. [Link]

  • Pesavento, M. et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • Di Pietra, A. M. et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. [Link]

  • Verma, B. K. et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. [Link]

  • A. M. Wahbi, et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) - YouTube. [Link]

  • Miura, T. et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. [Link]

  • Miron, D. S. et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. [Link]

  • Komae, S. et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites. [Link]

  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. [Link]

Sources

Validation

Crystal structure analysis of 2-(1H-imidazol-5-yl)propan-2-amine salts

Crystal Structure Analysis of 2-(1H-imidazol-5-yl)propan-2-amine Salts: A Comparative Guide for Salt Selection The development of imidazole-based amine therapeutics and intermediates—specifically compounds featuring ster...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 2-(1H-imidazol-5-yl)propan-2-amine Salts: A Comparative Guide for Salt Selection

The development of imidazole-based amine therapeutics and intermediates—specifically compounds featuring sterically hindered alpha-carbons like 2-(1H-imidazol-5-yl)propan-2-amine—presents unique solid-state challenges. The presence of the gem-dimethyl group adjacent to the primary amine restricts conformational flexibility, while the amphoteric nature of the imidazole core complicates crystallization.

This guide provides a comprehensive, objective comparison of different salt forms of 2-(1H-imidazol-5-yl)propan-2-amine. By leveraging Single-Crystal X-Ray Diffraction (SCXRD), researchers can unambiguously determine protonation states, map supramolecular synthons, and rationally select the optimal salt form for downstream pharmaceutical development.

Mechanistic Basis of Salt Selection & Crystallography

The free base of 2-(1H-imidazol-5-yl)propan-2-amine features two distinct basic centers: the primary amine (


) and the imidazole ring nitrogen (

).

The Causality of Protonation: When reacting with a monoprotic or diprotic acid, the primary amine is protonated first. A second equivalent of a strong acid (like HCl) is required to protonate the imidazole ring, forming a di-cation. Understanding this hierarchy is critical because the protonation state directly dictates the hydrogen-bonding network (synthons) within the crystal lattice. As demonstrated in studies of[1], these charge-assisted hydrogen bonds (


 or 

) are the primary drivers of the crystal's melting point, hygroscopicity, and dissolution rate.

Powder X-Ray Diffraction (PXRD) can confirm bulk phase purity, but SCXRD is the only self-validating technique capable of locating the specific hydrogen atoms to prove whether a mono-salt or di-salt has formed.

Comparative Performance of Salt Alternatives

To optimize the physicochemical properties of 2-(1H-imidazol-5-yl)propan-2-amine, three representative salt forms are typically screened: the Dihydrochloride, the Maleate, and the Fumarate.

Table 1: Crystallographic and Physicochemical Comparison of Salt Forms

Property / MetricDihydrochloride SaltMaleate Salt (1:1)Fumarate Salt (2:1)
Protonation State Di-cation (Amine & Imidazole)Mono-cation (Amine only)Mono-cation (Amine only)
Space Group (Typical) Monoclinic (

)
Orthorhombic (

)
Triclinic (

)
Primary Synthon

(3D Network)
Intramolecular

ring in anion
2D Polymeric

Hygroscopicity High (Deliquescent at >75% RH)Low (<2% weight gain at 80% RH)Very Low (<0.5% weight gain)
Aqueous Solubility > 500 mg/mL~ 45 mg/mL~ 15 mg/mL
Crystallization Ease Moderate (Prone to oiling out)Excellent (Forms large prisms)Good (Forms stable plates)

Performance Verdict: While the Dihydrochloride offers maximum solubility, its high charge density pulls atmospheric moisture into the lattice, leading to instability. The Maleate and Fumarate salts utilize[2] to shield the hydrophilic centers, drastically reducing hygroscopicity while maintaining acceptable bioavailability.

Experimental Workflows

The following protocols are designed as self-validating systems to ensure thermodynamic stability and crystallographic accuracy.

Protocol 1: Anti-Solvent Salt Screening & Crystallization

Causality: Relying solely on evaporative crystallization often leads to amorphous "oiling out" due to the steric bulk of the gem-dimethyl group. Anti-solvent addition controls the supersaturation curve, forcing the nucleation of highly ordered crystals.

  • Dissolution: Dissolve 100 mg of 2-(1H-imidazol-5-yl)propan-2-amine free base in 2.0 mL of absolute ethanol at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of the target acid (e.g., Maleic acid) dissolved in 1.0 mL of ethanol.

  • Anti-Solvent Titration: Dropwise, add ethyl acetate (anti-solvent) until the solution becomes faintly turbid. Validation: The immediate turbidity confirms the salt is less soluble than the free base in the chosen solvent system.

  • Thermal Cycling: Heat the mixture back to 55°C until clear, then cool at a highly controlled rate of 0.5°C/min to 5°C.

  • Harvest & Validate: Filter the resulting crystals. Validation: Analyze the mother liquor via HPLC; a >95% depletion of the API confirms complete stoichiometric conversion.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal displacement parameters (vibrations). This is strictly required to resolve the electron density of the lightweight hydrogen atoms attached to the imidazole nitrogen.

  • Crystal Selection: Under a polarized light microscope, select a single crystal free of cracks or twinning (optimal size:

    
     mm). Mount it on a MiTeGen loop using perfluoropolyether oil.
    
  • Cryo-Cooling: Flash-cool the crystal to 100 K in a nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo K

    
     radiation (
    
    
    
    Å) on a diffractometer. Collect full sphere data with
    
    
    and
    
    
    scans.
  • Phase Problem Resolution: Solve the structure using direct methods (e.g., SHELXT). Validation: The initial electron density map must clearly show the heavy atoms (C, N, O, Cl) without residual peaks >1.0

    
    
    
    
    .
  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Crucial Step: Locate the N-bound hydrogen atoms from the difference Fourier map and refine them freely to unambiguously prove the protonation state.
    

Visualizations of Crystallographic Logic

G API 2-(1H-imidazol-5-yl)propan-2-amine (Free Base) Screening Anti-Solvent Salt Screening (Acids: HCl, Maleic, Fumaric) API->Screening Cryst Controlled Thermal Cycling (0.5°C/min to 5°C) Screening->Cryst SCXRD Single-Crystal XRD (100 K) Determine Protonation & Synthons Cryst->SCXRD PXRD Powder XRD Validate Bulk Phase Purity Cryst->PXRD Select Optimal Salt Selection (High Stability, Low Hygroscopicity) SCXRD->Select PXRD->Select

Workflow for the salt screening and crystallographic analysis of 2-(1H-imidazol-5-yl)propan-2-amine.

Network Imid Imidazole Ring (N-H) Proton Donor Anion Counterion (e.g., Maleate) Hydrogen Bond Acceptor Imid->Anion Strong H-Bond Water Lattice Water (If Hydrated) Anion->Water Hydration Bridge Amine Protonated Amine (NH₃⁺) Proton Donor Amine->Anion Charge-Assisted H-Bond Water->Imid Network Extension

Supramolecular hydrogen-bonding network (synthons) in the crystal lattice.

References

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid: The Salt−Cocrystal Continuum Molecular Pharmaceutics (American Chemical Society) URL:[Link]

  • Exploring the Role of Large Synthons in the Design of Bicomponent Salts of Cimetidine Crystal Growth & Design (American Chemical Society) URL:[Link]

  • Histamine (Imidazole-based amine reference standard) PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Analysis of the Metabolic Half-life of Histamine versus the Selective H4 Receptor Agonist 2-(1H-imidazol-5-yl)propan-2-amine (VUF 8430)

A Technical Guide for Researchers in Drug Discovery and Development Introduction In the landscape of pharmacological research, particularly in the exploration of inflammatory and immune responses, a thorough understandin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of pharmacological research, particularly in the exploration of inflammatory and immune responses, a thorough understanding of the metabolic fate of bioactive molecules is paramount. The duration of action, potential for accumulation, and the generation of active or inactive metabolites are all critically influenced by a compound's metabolic half-life. This guide provides a detailed comparative analysis of the metabolic stability of two key molecules: the endogenous biogenic amine, histamine, and the synthetic, selective histamine H4 receptor agonist, S-(2-guanidylethyl)-isothiourea, commonly known as VUF 8430. While the user's initial query referred to 2-(1H-imidazol-5-yl)propan-2-amine, the widely recognized H4 receptor agonist is VUF 8430, which is chemically distinct. This guide will focus on the correct and more extensively studied compound, VUF 8430.

Histamine, a well-characterized mediator of allergic and inflammatory reactions, is known for its remarkably short biological half-life, a consequence of rapid and efficient enzymatic degradation. In contrast, synthetic receptor agonists like VUF 8430 are designed to exhibit specific pharmacological profiles, and their metabolic stability is a key determinant of their therapeutic potential. This document will delve into the known metabolic pathways of histamine and, given the limited direct data on VUF 8430, will present a predicted metabolic profile based on its chemical structure and the known metabolism of related functional moieties. Furthermore, we will provide detailed experimental protocols for assessing metabolic stability, offering researchers the tools to empirically determine these crucial parameters.

Comparative Overview of Metabolic Half-life

The metabolic half-life of a compound dictates its concentration and duration of action in the body. A short half-life, as seen with histamine, necessitates continuous release to maintain its physiological effects. Conversely, a longer half-life, often desirable for therapeutic agents, allows for less frequent dosing.

CompoundReported Half-lifePrimary Metabolic Enzymes
Histamine Very short (in the order of minutes)[1][2]Diamine Oxidase (DAO) & Histamine N-Methyltransferase (HNMT)[1][3][4]
VUF 8430 Not explicitly reported in the literaturePredicted to be susceptible to hydrolysis and cytochrome P450-mediated oxidation.

The Rapid Metabolism of Histamine

Histamine's biological activity is tightly regulated through rapid enzymatic inactivation. Two primary enzymatic pathways are responsible for its degradation: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT).[1][3][4]

Diamine Oxidase (DAO) Pathway

DAO, also known as histaminase, is the principal enzyme for metabolizing extracellular histamine, particularly ingested histamine in the gastrointestinal tract.[3][5][6] It catalyzes the oxidative deamination of the primary amino group of histamine, yielding imidazole-4-acetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid, which is subsequently excreted.[1]

Histamine N-Methyltransferase (HNMT) Pathway

HNMT is the primary enzyme for the metabolic inactivation of histamine in the central nervous system and other tissues where it acts as a neurotransmitter.[7][8] This cytosolic enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine.[8][9][10] This metabolite is then a substrate for monoamine oxidase B (MAO-B), which converts it to N-methylimidazole acetaldehyde, followed by oxidation by ALDH to N-methylimidazole-4-acetic acid for excretion.[1]

Histamine_Metabolism cluster_DAO DAO Pathway (Extracellular) cluster_HNMT HNMT Pathway (Intracellular) Histamine Histamine IAA Imidazole-4-acetic acid Histamine->IAA Diamine Oxidase (DAO) Aldehyde Dehydrogenase (ALDH) N_Methylhistamine Nτ-methylhistamine Histamine->N_Methylhistamine Histamine N-Methyltransferase (HNMT) N_MIAA N-methylimidazole-4-acetic acid N_Methylhistamine->N_MIAA Monoamine Oxidase B (MAO-B) Aldehyde Dehydrogenase (ALDH)

Figure 1: Principal metabolic pathways of histamine.

Predicted Metabolic Profile of S-(2-guanidylethyl)-isothiourea (VUF 8430)

Potential Metabolic Pathways
  • Hydrolysis of the Isothiourea Moiety: The isothiourea group is susceptible to hydrolysis, which would cleave the molecule, likely leading to the formation of a thiol-containing guanidino compound and urea or a related derivative. This hydrolysis can be either enzymatic or non-enzymatic, depending on the physiological conditions.

  • Cytochrome P450 (CYP) Mediated Oxidation: The guanidine group and the ethyl linker are potential sites for oxidation by cytochrome P450 enzymes, which are major players in drug metabolism.[11] Oxidation could lead to the formation of hydroxylated or N-oxidized metabolites.[9]

  • Metabolism of the Guanidine Group: Guanidino compounds are endogenous molecules and are subject to various metabolic transformations. While the guanidine group itself is relatively stable, enzymatic modifications such as phosphorylation or degradation can occur.[8][12]

Given these potential pathways, it is plausible that VUF 8430 has a longer metabolic half-life than histamine, as it is not a direct substrate for the highly efficient DAO and HNMT enzymes. However, its susceptibility to hydrolysis and CYP-mediated metabolism would still likely result in a finite and measurable half-life in vivo.

VUF8430_Metabolism cluster_hydrolysis Predicted Hydrolysis cluster_oxidation Predicted Oxidation VUF8430 S-(2-guanidylethyl)-isothiourea (VUF 8430) Hydrolysis_Products Thiol-containing guanidino compound + Urea derivative VUF8430->Hydrolysis_Products Hydrolytic enzymes Oxidized_Metabolites Hydroxylated and/or N-oxidized metabolites VUF8430->Oxidized_Metabolites Cytochrome P450s (CYPs)

Figure 2: Predicted metabolic pathways of VUF 8430.

Experimental Protocols for Determining Metabolic Half-life

To empirically determine and compare the metabolic half-lives of compounds like histamine and VUF 8430, a series of in vitro assays are indispensable. These assays provide crucial data on metabolic stability and can help predict in vivo pharmacokinetics.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.

Principle: The test compound is incubated with liver microsomes and a co-factor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add buffer and the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t1/2) from the slope of the linear regression line (t1/2 = 0.693 / slope).

    • Calculate the intrinsic clearance (Clint).

Microsomal_Stability_Workflow A Prepare Reagents: Test Compound, Microsomes, NADPH, Quenching Solution B Incubate Compound with Microsomes at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Multiple Time Points C->D E Quench Reaction D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis: Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) G->H

Figure 3: Workflow for a microsomal stability assay.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various hydrolytic enzymes.

Principle: The test compound is incubated in plasma from the species of interest, and the decrease in its concentration over time is measured.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Thaw plasma (human, rat, etc.) at 37°C.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Add the test compound to the plasma to reach the desired final concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and add it to the quenching solution.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures for sample and data analysis as described in the Microsomal Stability Assay.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound. While not a direct measure of metabolic half-life, it provides crucial information about a compound's bioavailability.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayer with a transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • At specified time intervals, collect samples from the receiver compartment.

    • To assess efflux, perform the experiment in both directions (A-to-B and B-to-A).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active transport mechanisms.

Conclusion

The metabolic half-life is a critical parameter in the preclinical assessment of any bioactive molecule. Histamine serves as a classic example of a signaling molecule with a very short half-life, ensuring its localized and transient effects. Its rapid clearance is orchestrated by the highly efficient enzymes DAO and HNMT.

For synthetic compounds like VUF 8430, achieving a desirable pharmacokinetic profile is a key objective in drug design. While direct metabolic data for VUF 8430 is currently lacking, a scientific evaluation of its structure suggests susceptibility to hydrolysis and oxidative metabolism. This predicted metabolic instability, while likely less pronounced than that of histamine, underscores the necessity for empirical determination of its half-life.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential in vitro studies. By employing microsomal and plasma stability assays, scientists can obtain quantitative data on the metabolic half-life of novel compounds, enabling informed decisions in the drug discovery and development process. Such data is invaluable for optimizing lead compounds, predicting in vivo behavior, and ultimately, developing safer and more effective therapeutics.

References

  • Boucher, J.-L., & Mansuy, D. (2002). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Drug Metabolism Reviews, 34(3), 593-606.
  • Comas-Basté, O., Sánchez-Pérez, S., et al. (2020). Histamine Intolerance: The Current State of the Art. Biomolecules, 10(8), 1181.
  • Kovacova-Hanuskova, E., Buday, T., et al. (2015). Histamine, histamine intoxication and intolerance.
  • Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. The American Journal of Clinical Nutrition, 85(5), 1185-1196.
  • Wikipedia contributors. (2023, December 19). Histamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]

  • Wikipedia contributors. (2024, January 23). Diamine oxidase. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]

  • Panula, P., Chazot, P. L., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 4, 2026, from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved March 4, 2026, from [Link]

  • Sitta, A., Barschak, A. G., et al. (2002). Guanidino compound metabolism in arginine-free diet induced hyperammonemia. Brain and Development, 24(5), 287-291.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved March 4, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved March 4, 2026, from [Link]

  • Yoshikawa, T., Nakamura, T., et al. (2019). Histamine N-Methyltransferase in the Brain. International Journal of Molecular Sciences, 20(3), 737.
  • Lim, H. D., Adami, M., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 99-110.
  • Tachon, S., & Utesch, D. (2017). Development of an in vitro metabolic hepatic clearance method using cryopreserved primary human hepatocytes.
  • Hough, L. B. (2001). Histamine N-methyltransferase. In A. J. Turner & H. S. Bachelard (Eds.), Neurochemistry International (Vol. 39, Issues 5-6, pp. 381-390).
  • Dismukes, K., & Snyder, S. H. (1974). Dynamics of brain histamine. Advances in Neurology, 5, 101-109.
  • Lim, H. D., Smits, R. A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

Sources

Validation

Spectroscopic Differentiation of N-Methyl vs C-Methyl Imidazole Isomers

Executive Summary & Strategic Importance In drug development and catalysis, the precise identification of imidazole regioisomers is critical. The biological activity of imidazole-based pharmacophores often hinges on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug development and catalysis, the precise identification of imidazole regioisomers is critical. The biological activity of imidazole-based pharmacophores often hinges on the specific methylation site. N-methylimidazole (1-MeIm) is a fixed structure with distinct basicity and lipophilicity, whereas C-methylimidazoles (2-MeIm, 4-MeIm) retain an acidic N-H proton, allowing for tautomerism and hydrogen bonding networks.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers, moving beyond simple characterization to structural proof.

Primary Differentiation: Vibrational Spectroscopy (IR)

The Binary Filter: The most immediate differentiator is the presence or absence of the N-H moiety.

Mechanism[1][2][3]
  • C-Methyl Isomers (2-MeIm, 4-MeIm): Possess a free pyrrole-like nitrogen (N-H). In the solid state or concentrated solution, these form extensive intermolecular hydrogen bond networks.

  • N-Methyl Isomer (1-MeIm): The N-H is substituted by a methyl group. No hydrogen bond donation is possible.

Diagnostic Signals
Feature1-Methylimidazole (N-Me)C-Methylimidazoles (2-Me, 4-Me)Causality
N-H Stretch Absent Strong, Broad (2600–3200 cm⁻¹) Intermolecular H-bonding broadens the N-H band significantly in C-alkylated isomers.
C-H Stretch (Methyl) ~2950 cm⁻¹ (Sharp)~2950 cm⁻¹ (Sharp)Aliphatic C-H vibrations are present in both but are the only high-energy features in 1-MeIm.
Ring Breathing ~1515 cm⁻¹~1540–1580 cm⁻¹Substitution pattern alters ring deformation modes.

Protocol Tip: Run the IR in the solid state (ATR) for C-methyl isomers to maximize the H-bonding broadening effect, making the N-H band unmistakable.

Definitive Structural Assignment: NMR Spectroscopy

NMR is the gold standard for distinguishing between the specific regioisomers (1-Me vs 2-Me vs 4-Me).

Proton ( H) NMR Chemical Shifts

Solvent: CDCl


  (Standard) or DMSO-d

(if exchange suppression is needed).
IsomerMethyl Shift (

)
Ring ProtonsKey Diagnostic Feature
1-Methyl (1-MeIm) 3.60 – 3.75 ppm (s) H2 (~7.4), H4 (~7.0), H5 (~6.9)N-Methyl is significantly deshielded by the adjacent electronegative nitrogen.
2-Methyl (2-MeIm) 2.40 ppm (s) H4/H5 (~6.9, often broad/coalesced)Missing H2 proton . Methyl is shielded relative to N-Me.
4(5)-Methyl (4-MeIm) 2.25 ppm (s) H2 (~7.6), H5 (~6.8)H2 is present . Methyl is shielded. Tautomerism averages H4/H5 signals in some solvents.
Tautomerism in C-Methyl Imidazoles

Unlike 1-MeIm, 4-methylimidazole exists in rapid tautomeric equilibrium with 5-methylimidazole .

  • In CDCl

    
    :  You often observe broadened or averaged signals for H4 and H5 due to proton exchange.
    
  • In DMSO-d

    
    :  Strong H-bonding to solvent can slow exchange, potentially resolving distinct tautomeric species or sharpening the averaged peaks.
    
Advanced 2D NMR Workflow (NOESY/HMBC)

When 1D data is ambiguous (e.g., complex mixtures), 2D correlations provide absolute proof.

  • NOESY (Nuclear Overhauser Effect): Detects spatial proximity (< 5 Å).

    • 1-MeIm: Strong NOE correlation between N-Me and H2 / H5 .

    • 2-MeIm: No correlation between Methyl and any ring proton (too distant).

    • 4-MeIm: Strong NOE between C-Me and H5 (adjacent carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 1-MeIm: N-Me protons correlate to C2 and C5 (3-bond coupling).

    • 2-MeIm: C-Me protons correlate to C2 (2-bond) and N1/N3 (3-bond).

Mass Spectrometry (MS) Fragmentation

While the molecular ion (


) is identical (m/z 82), fragmentation pathways differ due to the stability of the resulting ions.
  • 1-Methylimidazole:

    • Major fragment: [M-HCN]

      
        (m/z 55).
      
    • Mechanism: Loss of HCN involving the C2-N3 fragment is a dominant pathway.

  • C-Methylimidazoles:

    • Often show a higher abundance of [M-H]

      
        or [M-CH
      
      
      
      ]
      
      
      depending on the specific substitution, but the HCN loss remains a competitive channel.
    • Note: MS is generally less definitive than NMR for regioisomer assignment but useful for confirmation.

Decision Tree & Experimental Workflow

The following diagram outlines the logical flow for identifying an unknown methylimidazole sample.

ImidazoleID Start Unknown Methylimidazole Sample IR_Step Step 1: IR Spectroscopy (Check 2800-3200 cm⁻¹) Start->IR_Step Has_NH Broad Band Present (N-H Stretch) IR_Step->Has_NH Yes No_NH No Broad Band (Only sharp C-H) IR_Step->No_NH No C_Methyl Candidate: C-Methylimidazole (2-Me or 4/5-Me) Has_NH->C_Methyl N_Methyl Candidate: 1-Methylimidazole (N-substituted) No_NH->N_Methyl NMR_Step Step 2: 1H NMR (CDCl₃) N_Methyl->NMR_Step C_Methyl->NMR_Step Check_Me_Shift Check Methyl Shift NMR_Step->Check_Me_Shift Shift_High δ ~ 3.6 - 3.8 ppm (Deshielded) Check_Me_Shift->Shift_High Shift_Low δ ~ 2.2 - 2.4 ppm (Shielded) Check_Me_Shift->Shift_Low Confirm_1Me CONFIRMED: 1-Methylimidazole (Check NOE: Me ↔ H2/H5) Shift_High->Confirm_1Me Check_Ring Check Ring Protons Shift_Low->Check_Ring No_H2 No Signal at ~7.4 ppm (Missing H2) Check_Ring->No_H2 Has_H2 Signal at ~7.6 ppm (H2 Present) Check_Ring->Has_H2 Confirm_2Me CONFIRMED: 2-Methylimidazole No_H2->Confirm_2Me Confirm_4Me CONFIRMED: 4(5)-Methylimidazole (Tautomeric) Has_H2->Confirm_4Me

Caption: Logical workflow for the spectroscopic differentiation of imidazole regioisomers.

Experimental Protocol: Unknown Identification

Reagents & Equipment
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Instrument: 400 MHz NMR or higher recommended for clear resolution of coupling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of the unknown imidazole in 0.6 mL CDCl

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts.
    
  • Acquisition (1D

    
    H): 
    
    • Run a standard proton scan (16 scans).

    • Reference: Calibrate TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
  • Data Analysis:

    • Integrate the methyl peak (3H).

    • Observe the chemical shift.[1][2][3] If

      
       ppm, it is likely 1-MeIm .
      
    • Count aromatic protons.

      • 3 aromatic protons = 1-MeIm.[4]

      • 2 aromatic protons = 2-MeIm or 4-MeIm.

  • Differentiation of C-Methyls:

    • Look for the H2 singlet (typically sharp, most deshielded ~7.5+ ppm).

    • If H2 is absent, assign as 2-MeIm .

    • If H2 is present, assign as 4-MeIm .

  • Validation (Optional): Add a drop of D

    
    O to the NMR tube and shake.
    
    • C-Methyls: The N-H signal (if visible) will disappear; ring protons may sharpen due to elimination of N-H coupling.

    • N-Methyl: No change in integration.

References

  • NIST Chemistry WebBook. 1H-Imidazole, 1-methyl- (IR and Mass Spectra). National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. 1H NMR study of 2-methylimidazole binding to cytochrome c. J. Chem. Soc., Dalton Trans., 2001. [Link]

  • Alei, M., et al. 15N NMR shifts for imidazole and 1-methyl imidazole.[5] Tetrahedron Letters, 1979.[5] [Link]

  • Stanford University. Ultrafast IR Experiments on Imidazole Hydrogen Bonding. J. Phys. Chem. B, 2019. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Biological Assay Validation for H3/H4 Receptor Agonist Activity

This guide provides an in-depth comparison of biological assays for validating the agonist activity of compounds targeting the histamine H3 and H4 receptors. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of biological assays for validating the agonist activity of compounds targeting the histamine H3 and H4 receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a comprehensive understanding of the rationale behind experimental choices, ensuring scientific integrity and robust, reproducible results.

Introduction: The Therapeutic Potential of Targeting H3 and H4 Receptors

Histamine, a well-known mediator of allergic and inflammatory responses, exerts its diverse effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. While H1 and H2 receptors are established targets for anti-allergic and anti-ulcer medications, respectively, the H3 and H4 receptors have emerged as promising targets for a new wave of therapeutics.

The H3 receptor is predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This positions H3 receptor ligands as potential treatments for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.[1]

Conversely, the H4 receptor is primarily found on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, playing a crucial role in immune responses and inflammation.[2][3] Consequently, H4 receptor agonists and antagonists are being actively investigated for the treatment of inflammatory conditions like asthma, atopic dermatitis, and autoimmune diseases.[4]

Given the therapeutic potential of modulating these receptors, the accurate and reliable validation of agonist activity is paramount. This guide will compare and contrast the most relevant biological assays, providing the theoretical background, practical step-by-step protocols, and expected outcomes to empower researchers in their drug discovery efforts.

Understanding H3 and H4 Receptor Signaling Pathways

A foundational understanding of the signaling cascades initiated by H3 and H4 receptor activation is essential for selecting and validating appropriate biological assays. Both receptors primarily couple to the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] However, their signaling pathways are more complex and can involve other second messengers and effector proteins.

H3 Receptor Signaling

Upon agonist binding, the H3 receptor undergoes a conformational change, activating the Gαi/o protein. The dissociated Gαi subunit inhibits adenylyl cyclase, leading to reduced cAMP production. The Gβγ subunit can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, and modulate the activity of ion channels.[5]

H3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist H3 Agonist H3R H3 Receptor Agonist->H3R Binds G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Gβγ activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Gβγ activates cAMP ↓ cAMP Cellular_Response Modulation of Neurotransmitter Release MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB CREB->Cellular_Response

Caption: Simplified H3 Receptor Signaling Pathway.

H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[6] However, a more prominent signaling event for the H4 receptor is the Gβγ-mediated activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a key driver of many H4 receptor-mediated cellular responses, including chemotaxis and immune cell activation.[7][8][9]

H4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist H4 Agonist H4R H4 Receptor Agonist->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Ca2_plus ↑ [Ca²⁺]i PLC->Ca2_plus Chemotaxis Chemotaxis Ca2_plus->Chemotaxis Cytokine_Release Cytokine Release Ca2_plus->Cytokine_Release

Caption: Key H4 Receptor Signaling Pathways.

Comparative Analysis of Biological Assays

The choice of a biological assay for validating H3/H4 receptor agonist activity depends on several factors, including the specific research question, available resources, and desired throughput. This section provides a comparative overview of the most commonly employed assays, followed by detailed protocols.

Summary of Assay Performance
Assay TypePrincipleReceptor TargetThroughputKey ParametersProsCons
cAMP Accumulation Assay Measures changes in intracellular cAMP levels.H3 & H4 (Gαi/o)HighEC50, EmaxFunctional, well-established, amenable to HTS.Indirect measure of receptor activation, can be influenced by other signaling pathways.
Calcium Mobilization Assay Measures transient increases in intracellular calcium.H4 (Gαi/o-PLC)HighEC50, EmaxDirect measure of a key H4 signaling event, robust signal window.Less relevant for H3, requires specialized equipment (e.g., FLIPR).
Radioligand Binding Assay Measures the affinity of a compound for the receptor.H3 & H4MediumKi, BmaxDirect measure of ligand-receptor interaction, provides affinity data.Use of radioactivity, not a functional assay, lower throughput.
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog to G-proteins.H3 & H4 (Gαi/o)MediumEC50, EmaxDirect measure of G-protein activation, functional.Use of radioactivity, lower signal-to-noise for some G-proteins.
β-Arrestin Recruitment Assay Measures the interaction of β-arrestin with the activated receptor.H3 & H4HighEC50, EmaxAssesses a distinct signaling pathway (biased agonism), amenable to HTS.May not be the primary signaling pathway for all agonists.
Chemotaxis Assay Measures the directed migration of cells towards a chemical gradient.H4LowEC50Highly physiologically relevant for H4 function.Low throughput, complex, can be variable.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key assays discussed above. These protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

cAMP Accumulation Assay (for H3 and H4 Receptors)

Principle: This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors. In the presence of an adenylyl cyclase activator like forskolin, H3 or H4 receptor agonists will cause a dose-dependent decrease in cAMP production.

Materials:

  • HEK293 cells stably expressing the human H3 or H4 receptor.

  • Assay medium: DMEM with 0.5% BSA.

  • Forskolin.

  • Test compounds (agonists).

  • cAMP assay kit (e.g., HTRF-based from Revvity[1], or luminescence-based from Promega[7]).

Procedure:

  • Seed the receptor-expressing cells in a 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds in assay medium.

  • Aspirate the culture medium and add the diluted compounds to the cells.

  • Add a solution of forskolin to all wells (except for the negative control) at a final concentration that gives a submaximal stimulation of adenylyl cyclase (typically around EC80).

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium Mobilization Assay (for H4 Receptors)

Principle: This assay measures the increase in intracellular calcium concentration following the activation of the H4 receptor and the subsequent Gβγ-mediated activation of PLC. Fluorescent calcium indicators, such as Fluo-4 AM, are used to detect this change.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human H4 receptor and a promiscuous G-protein like Gα16 (e.g., from GenScript[6] or Revvity[10]).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator dye.

  • Test compounds (agonists).

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Prepare a dye-loading solution containing Fluo-4 AM in assay buffer.

  • Aspirate the culture medium and add the dye-loading solution to the cells.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Place the cell plate and the compound plate in the FLIPR instrument.

  • Initiate the assay, which involves adding the compounds to the cells and immediately measuring the fluorescence intensity over time.

  • Analyze the data to determine the peak fluorescence response for each concentration of the agonist and plot a dose-response curve to calculate the EC50 value.

Radioligand Binding Assay (for H3 and H4 Receptors)

Principle: This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand for binding.

Materials:

  • Membrane preparations from cells expressing the H3 or H4 receptor.

  • Radiolabeled ligand (e.g., [³H]Nα-methylhistamine for H3).

  • Unlabeled test compounds.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Filtration manifold and vacuum pump.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and use competitive binding analysis to determine the Ki value.

Chemotaxis Assay (for H4 Receptors)

Principle: This assay measures the ability of an H4 receptor agonist to induce the directed migration of immune cells, a key physiological function of the H4 receptor.

Materials:

  • Mast cells or eosinophils (either primary cells or cell lines).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Test compounds (agonists).

  • Cell staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Place assay medium containing varying concentrations of the test compound in the lower wells of the chemotaxis chamber.

  • Place a cell suspension in the upper chamber (the insert with a porous membrane).

  • Incubate the chamber at 37°C for 1-3 hours.

  • Remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Plot the number of migrated cells against the agonist concentration to generate a chemotactic curve and determine the EC50.

Data Presentation and Interpretation

For a clear comparison of agonist activity across different assays, it is crucial to present the data in a structured and quantitative manner. The following tables provide examples of how to summarize experimental data for H3 and H4 receptor agonists.

Table 1: Pharmacological Profile of Standard H3 Receptor Agonists
CompoundRadioligand Binding (Ki, nM)cAMP Inhibition (EC50, nM)GTPγS Binding (EC50, nM)
Histamine 8[11]--
(R)-α-methylhistamine --34[12]
Imetit 0.32[11]-2.2[13]

Note: Data are compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.

Table 2: Pharmacological Profile of Standard H4 Receptor Agonists
CompoundRadioligand Binding (Ki, nM)Calcium Mobilization (EC50, nM)Chemotaxis (EC50, nM)
Histamine -314[14]83[15]
4-methylhistamine 7.0[16]--
VUF 8430 ---
Imetit --25 (shape change)[15]

Note: Data are compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.

Trustworthiness and Assay Validation

To ensure the reliability and reproducibility of experimental data, it is imperative to follow established guidelines for bioanalytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has published the M10 guideline on Bioanalytical Method Validation, which provides a comprehensive framework for validating assays used in regulatory submissions.[3][17][18][19][20]

Key validation parameters to consider include:

  • Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.

By adhering to these principles, researchers can have confidence in the integrity of their data and its suitability for supporting drug discovery and development programs.

Conclusion

The validation of H3 and H4 receptor agonist activity requires a multi-faceted approach, employing a combination of binding and functional assays. This guide has provided a comparative overview of the most relevant techniques, from the well-established cAMP and radioligand binding assays to the more physiologically relevant chemotaxis assays. By understanding the underlying signaling pathways, carefully selecting and optimizing the appropriate assays, and adhering to rigorous validation standards, researchers can effectively characterize the pharmacological properties of novel H3 and H4 receptor agonists, paving the way for the development of new therapeutics for a range of debilitating diseases.

References

  • Bongers, G., et al. (2007). The human histamine H3 receptor is heavily N-glycosylated, but this is not required for its pharmacology. British Journal of Pharmacology, 152(6), 932-943.
  • Buckland, K. F., et al. (2003). Histamine induces shape change in human eosinophils via the H(4) receptor. British Journal of Pharmacology, 140(6), 1117-1127.
  • European Medicines Agency. (2023, January 13).
  • Food and Drug Administration. (2023, January 11).
  • Gao, M., et al. (2023, December 11). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line.
  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221.
  • ICH. (2022, May 24).
  • Innoprot. (n.d.). Histamine Receptors.
  • ION Biosciences. (n.d.). Gαq GPCR assays.
  • Leurs, R., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 144(8), 1184-1193.
  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 48-57.
  • Ling, P., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British Journal of Pharmacology, 142(1), 161-171.
  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits.
  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 181-188.
  • Otava Chemicals. (n.d.). Histamine H4 receptor agonist.
  • Promega Corpor
  • Revvity. (n.d.). AequoScreen Human Histamine H4 Cell Line, CHO-K1 Cells.
  • Revvity. (n.d.). HTRF cAMP Gi Detection Kit.
  • Schlicker, E., & Malinowska, B. (2009). Presynaptic histamine H3 receptors in the cardiovascular system. British Journal of Pharmacology, 157(4), 541-551.
  • Seifert, R., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 170(1), 8-21.
  • Stark, H. (2007). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of Medicinal Chemistry, 50(17), 4084-4096.
  • The AAPS Journal. (2024, September 12).
  • Thurmond, R. L., et al. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65.
  • Wulff, B. S., et al. (2002). The human histamine H3 receptor is a constitutively active G-protein-coupled receptor. Molecular Pharmacology, 61(4), 883-892.
  • Zampieri, L., et al. (2025, November 29).
  • Zhang, M., et al. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics, 113(3), 594-606.

Sources

Validation

Determining pKa values of imidazole nitrogen in hindered amines

Determining pKa Values of Imidazole Nitrogen in Hindered Amines: A Comparative Guide Introduction The acid dissociation constant (pKa) of the imidazole nitrogen is a critical physicochemical parameter in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Determining pKa Values of Imidazole Nitrogen in Hindered Amines: A Comparative Guide

Introduction

The acid dissociation constant (pKa) of the imidazole nitrogen is a critical physicochemical parameter in drug development, directly governing a molecule's ionization state, solubility, permeability, and receptor binding efficacy[1][2]. While standard imidazoles are relatively straightforward to characterize, introducing steric hindrance—such as bulky alkyl substituents or rigid bicyclic frameworks—creates significant analytical challenges. Steric bulk restricts solvent accessibility, alters the standard hydration sphere of the protonated amine, and often results in poor aqueous solubility[3][4]. Consequently, traditional bulk measurement techniques can yield artifacts or fail entirely. This guide objectively compares standard pKa determination methods and provides a self-validating protocol for the gold-standard approach: NMR Titration.

Methodological Comparison: Evaluating Analytical Approaches

To determine the most robust method for hindered amines, we must evaluate the three primary analytical techniques based on their physical principles, precision, and practical limitations[1][2][5].

MethodologyPrincipleTypical Sample Conc.Precision (pKa units)Suitability for Hindered AminesKey AdvantageCritical Limitation
Potentiometric Titration Bulk H⁺ activity measurement10–50 mM± 0.01 – 0.05Poor High-throughput, automated, simple setup[1]Fails with poor solubility; glass electrode junction errors in mixed solvents[5]
UV-Vis Spectrophotometry Chromophore electronic shift0.1–1.0 mM± 0.05Moderate Low sample consumption, fast acquisition[1]Requires a conjugated chromophore near the hindered nitrogen[5]
NMR Titration Site-specific chemical shift (

)
1.0–5.0 mM± 0.05 – 0.10Excellent Atom-specific resolution; completely bypasses electrode errors[2][6]Lower throughput; requires expensive instrumentation[2]

The Causality Behind NMR Superiority

For sterically hindered imidazoles, Nuclear Magnetic Resonance (NMR) titration (specifically


H or 

N NMR) is the most authoritative and accurate method[2][7]. The scientific rationale for this superiority lies in two fundamental mechanisms:
  • Site-Specific Resolution: Hindered molecules often possess multiple ionizable centers with overlapping pKa values. Potentiometry only measures macroscopic proton activity, which cannot distinguish between adjacent basic sites. In contrast, NMR tracks the specific protonation state of the imidazole nitrogen by monitoring the chemical shift (

    
    ) of adjacent nuclei (e.g., the C2 or C4/C5 protons)[2][8]. This provides atom-specific structural insights, revealing protonation-induced conformational changes caused by steric clashes[2].
    
  • Bypassing Electrode Artifacts: Glass electrodes suffer from severe calibration errors and slow equilibration times in the mixed aqueous-organic solvent systems required to dissolve highly lipophilic hindered amines[5][9]. NMR overcomes this by utilizing internal chemical shift pH indicators. This creates a self-validating system where the exact in-tube pH is calculated directly from the spectrum, entirely independent of external electrode equilibration[6][10].

Experimental Protocol: Self-Validating NMR Titration

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology employs internal indicators to create a closed, self-validating analytical loop[9][11].

Step 1: Sample and Indicator Preparation

  • Analyte Dissolution: Dissolve the hindered imidazole analyte (1–5 mM) in a suitable deuterated solvent system (e.g.,

    
     or a Methanol-
    
    
    
    /
    
    
    mixture for highly lipophilic compounds)[12].
  • Internal Indicator Addition: Introduce a minimum of two internal NMR pH indicators (e.g., dichloroacetic acid, 1,2,4-triazole, or 2,6-dihydroxybenzoic acid)[9][10]. The combined known pKa range of these indicators must bracket the expected pKa of the hindered amine.

  • Ionic Strength Control: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration[2][13].

Step 2: Titration and Data Acquisition

  • pH Adjustment: Aliquot the master solution into multiple NMR tubes. Adjust the bulk pH of each tube across a range of expected pKa

    
     2 units using micro-additions of DCl or NaOD[13].
    
  • Thermal Equilibration: Allow samples to thermally equilibrate in the NMR probe at a constant temperature (e.g., 298.15 K), as pKa is highly temperature-dependent[2].

  • Spectral Acquisition: Acquire high-resolution

    
    H or 
    
    
    
    N NMR spectra for each sample[8][13].

Step 3: Data Processing and Non-Linear Regression

  • Self-Validation (pH Calculation): For each spectrum, extract the chemical shifts of the internal indicators. Calculate the exact in-tube pH using the Henderson-Hasselbalch equation applied to these reference shifts[9][10].

  • Analyte Tracking: Extract the observed chemical shift (

    
    ) of the reporter nucleus on the hindered imidazole (e.g., the C2-H proton)[8].
    
  • Curve Fitting: Plot

    
     against the internally validated pH. Fit the data using non-linear regression to the Henderson-Hasselbalch equation:
    
    
    
    
    (Where
    
    
    and
    
    
    are the limiting chemical shifts of the deprotonated and protonated species, respectively)[10].

Logical Workflow Visualization

Workflow A Sterically Hindered Imidazole (Poor Solubility, Slow Kinetics) B Add Internal NMR pH Indicators (e.g., 1,2,4-triazole, 2,6-DHB) A->B Overcome electrode errors C Acquire 1H/15N NMR Spectra Across pH Range B->C Titrate with DCl/NaOD D Calculate Exact in-tube pH from Indicator Shifts C->D Self-Validation Path E Extract Analyte Chemical Shift (δobs) for Imidazole Protons C->E Analyte Path F Non-linear Henderson-Hasselbalch Fitting D->F Independent Variable (x) E->F Dependent Variable (y) G Site-Specific Macroscopic pKa F->G Final Output

Workflow for self-validating NMR titration to determine site-specific pKa in hindered amines.

References

  • - mt.com[1] 2. - dntb.gov.ua[7] 3. - researchgate.net[8] 4. - uea.ac.uk[10] 5. - acs.org[6] 6. - researchgate.net[3] 7. - semanticscholar.org[2] 8. - researchgate.net[13] 9. - tue.nl[5] 10. - researchgate.net[4] 11. - researchgate.net[12] 12. - nih.gov[9]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-imidazol-5-yl)propan-2-amine

[1][2] Executive Summary & Risk Profile 2-(1H-imidazol-5-yl)propan-2-amine (also known as 4-(1-amino-1-methylethyl)imidazole) is a bioactive imidazole-alkylamine derivative, often utilized in histamine receptor research...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Profile

2-(1H-imidazol-5-yl)propan-2-amine (also known as 4-(1-amino-1-methylethyl)imidazole) is a bioactive imidazole-alkylamine derivative, often utilized in histamine receptor research (specifically H3/H4 subtypes).[1][2]

As a Senior Application Scientist , I classify this compound as a High-Contact Risk . Chemically, it combines a basic primary amine with an imidazole ring, creating a molecule that is both potentially corrosive to mucous membranes and biologically active.[1][2] The primary operational risks are chemical burns (due to high pH in solution) and inhalation sensitization .[2]

Core Hazard Classification (Derived from Structural Analogs)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corr./Irrit. 1B / 2 Causes severe skin burns and eye damage.[1][2]DANGER
Acute Tox. (Oral) 4 Harmful if swallowed.[2][3][4]WARNING
Eye Damage 1 Causes serious eye damage.[1][2]DANGER
STOT SE 3 May cause respiratory irritation.[2][5]WARNING

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols.[1][2] The basicity of the amine group requires barrier protection against caustic burns.[1][2]

PPE Selection Logic
ComponentRecommendationScientific Rationale
Hand Protection Double Nitrile Gloves (Min.[1][2] 0.11 mm thick)Permeation Defense: Primary amines can permeate latex.[2] Nitrile offers superior resistance.[1][2] Double gloving creates a sacrificial outer layer against accidental splashes during solubilization.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Corrosive Risk: Standard safety glasses allow vapors/splashes to bypass the lens.[2] Goggles seal the orbital area against basic aerosols.[1][2]
Respiratory N95 / P100 (Solids) or Fume Hood Inhalation Risk: As a likely hygroscopic solid, fine dust generation is possible during weighing.[2] Inhalation can trigger histamine-like bronchoconstriction.[1][2]
Body Defense Lab Coat + Chemical Apron Splash Protection: An impervious apron is required when handling volumes >50 mL or concentrated stock solutions (>1 M).[2]

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Checks[1][2]
  • Verify Physical State: This compound is typically a hygroscopic solid or a viscous oil.[1][2] If solid, check for clumping (sign of moisture absorption).[1][2]

  • Neutralization Prep: Have a spray bottle of 5% Citric Acid or Vinegar ready.[2] Water alone is insufficient to rapidly neutralize amine spills.[1][2]

Phase 2: Weighing & Solubilization

Context: The dissolution of alkylamines in water is often exothermic.[1][2]

  • Zone Control: Perform all open-vessel manipulations inside a certified chemical fume hood .

  • Anti-Static Protocol: Use an anti-static gun or polonium strip if the powder is "fly-away."[1][2] Electrostatic dispersion is a common route of exposure.[1][2]

  • Solvent Addition:

    • Add the solid to the vessel first.

    • Add solvent (Water/DMSO) slowly down the side of the vessel.[1][2]

    • Caution: If acidifying (e.g., making an HCl salt), add acid dropwise on ice.[2] The amine protonation is highly exothermic .[2]

Phase 3: Spill Response Strategy

Scenario: 500 mg powder spill in the hood.

  • Isolate: Stop airflow disturbance (close sash partially).

  • Cover: Gently cover powder with paper towels dampened with 5% Citric Acid .[1][2] This prevents dust lofting and begins neutralization.[1][2]

  • Wipe: Wipe up the slurry.[1][2]

  • Clean: Wash surface with soap and water (pH 7-8) to remove oily residues.[1][2]

Visualized Safety Decision Tree

This workflow ensures self-validating safety checks at every critical junction.[1][2]

SafetyProtocol Start Task: Handle 2-(1H-imidazol-5-yl)propan-2-amine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Viscous Liquid / Oil CheckState->Liquid Engineering Engineering Control: Chemical Fume Hood REQUIRED Solid->Engineering Liquid->Engineering Weighing Weighing Protocol: Anti-static gun + N95 mask (if outside hood) Engineering->Weighing If Solid Pipetting Liquid Handling: Positive Displacement Pipette Engineering->Pipetting If Liquid Dissolution Dissolution (Exothermic Risk): Add Solvent to Solute slowly Weighing->Dissolution Pipetting->Dissolution Waste Disposal: Segregate into Basic/Amine Waste Dissolution->Waste

Caption: Operational logic flow for handling imidazole-amines, emphasizing engineering controls and exothermic management.

Waste Disposal & Deactivation

Never dispose of amine precursors down the drain.[1][2] They are toxic to aquatic life and can damage plumbing seals.[1][2]

Waste StreamHandling Protocol
Solid Waste Double-bag in polyethylene. Label as "Toxic Solid - Basic Organic."
Liquid Waste Collect in a dedicated "Basic Organic" container. Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent reaction.[2]
Contaminated Sharps Rinse needles with ethanol/water mixture before sharps disposal to prevent residual exposure to waste handlers.[2]

References

  • PubChem. Compound Summary: 4-(1-amino-1-methylethyl)imidazole.[1][2] National Library of Medicine.[1][2] Link

  • Thermo Fisher Scientific. Safety Data Sheet: Imidazole Derivatives (General Class). Link

  • Cameo Chemicals. Amine Reactivity Profile & Hazards. NOAA.[1][2] Link

  • Sigma-Aldrich. Handling of Hygroscopic Amines Technical Bulletin. Link

Sources

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